molecular formula C9H7BrN2O2 B1428695 Methyl 5-bromo-1H-indazole-4-carboxylate CAS No. 1037840-79-1

Methyl 5-bromo-1H-indazole-4-carboxylate

Cat. No.: B1428695
CAS No.: 1037840-79-1
M. Wt: 255.07 g/mol
InChI Key: ZVKNYIAOEMIAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-1H-indazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-1H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-1H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKNYIAOEMIAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731109
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037840-79-1
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-indazole-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight of 255.07 g/mol , and delves into synthetic strategies, characterization methodologies, and its emerging applications. The indazole scaffold is a well-established pharmacophore, and this particular derivative offers a unique substitution pattern for the exploration of novel chemical space, particularly in the development of kinase inhibitors. This document serves as a resource for researchers looking to incorporate this versatile molecule into their research and development programs.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The indazole nucleus is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of Methyl 5-bromo-1H-indazole-4-carboxylate, featuring a bromine atom at the 5-position and a methyl carboxylate at the 4-position, provides valuable handles for further chemical modification and targeted drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 5-bromo-1H-indazole-4-carboxylate is fundamental for its application in research and synthesis.

PropertyValueSource
Molecular Weight 255.07 g/mol
Chemical Formula C₉H₇BrN₂O₂[1]
CAS Number 1037840-79-1
Physical Form Solid
Purity Typically >95%
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the N-H proton, and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C vibrations.

  • Melting Point: The melting point is a crucial indicator of purity.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound.

Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate

While a specific, detailed, and publicly available protocol for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate is not explicitly documented, its synthesis can be approached through established methods for the formation of the indazole ring and subsequent functionalization. A plausible synthetic strategy involves the construction of the indazole core from a suitably substituted aniline derivative.

Conceptual Synthetic Workflow

A potential synthetic route could commence with a substituted 2-methylaniline, proceed through diazotization and cyclization to form the indazole ring, followed by bromination and esterification.

Caption: A conceptual workflow for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on known indazole syntheses. This protocol should be considered illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Bromo-1H-indazole

This step can be achieved through the diazotization of a suitable bromo-2-methylaniline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromo-2-methylaniline in a suitable organic solvent like chloroform.

  • Acetylation: Cool the solution and add acetic anhydride dropwise, maintaining the temperature below 40°C.

  • Diazotization and Cyclization: Add potassium acetate followed by isoamyl nitrite. Reflux the reaction mixture for several hours.

  • Work-up: After cooling, distill off the volatiles under reduced pressure. The crude product is then subjected to acidic work-up followed by basification and extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 5-bromo-1H-indazole.

Step 2: Carboxylation at the 4-position

Directing the carboxylation to the 4-position can be challenging and may require specific directing groups or a multi-step process.

Step 3: Esterification

  • Reaction: The resulting 5-bromo-1H-indazole-4-carboxylic acid is dissolved in methanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reflux: The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification by recrystallization or column chromatography would yield the final product, Methyl 5-bromo-1H-indazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the 5-position of Methyl 5-bromo-1H-indazole-4-carboxylate serves as a key functional group for introducing diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be reduced to the corresponding alcohol for further derivatization.

Role as a Scaffold in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the indazole ring can then be tailored to achieve potency and selectivity for a specific kinase target.

Caption: Workflow for utilizing Methyl 5-bromo-1H-indazole-4-carboxylate in kinase inhibitor discovery.

Safety and Handling

Although a specific safety data sheet (SDS) for Methyl 5-bromo-1H-indazole-4-carboxylate is not widely available, data from closely related compounds, such as other bromo-indazole derivatives, can provide guidance on handling precautions.

  • Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Methyl 5-bromo-1H-indazole-4-carboxylate represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern on the privileged indazole scaffold provides ample opportunities for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and characterization data for this specific isomer remain somewhat elusive in readily accessible literature, the foundational knowledge of indazole chemistry provides a clear path for its synthesis and utilization. As the quest for novel and selective kinase inhibitors and other therapeutic agents continues, the utility of well-designed building blocks like Methyl 5-bromo-1H-indazole-4-carboxylate will undoubtedly continue to grow.

References

  • PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate. Available at: [Link].

Sources

Methyl 5-bromo-1H-indazole-4-carboxylate: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone of modern medicinal chemistry. As a bioisostere of indole, it is featured in a multitude of compounds with significant biological activity.[1][2] Indazole derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[2][3] Their utility stems from the unique electronic properties of the fused pyrazole-benzene ring and the multiple sites available for synthetic modification.

Methyl 5-bromo-1H-indazole-4-carboxylate (CAS No. 1037840-79-1) is a particularly valuable intermediate in this class. Its structure incorporates three key functional groups poised for diverse chemical transformations: the reactive N-H of the indazole core, a bromine atom on the benzene ring suitable for cross-coupling reactions, and a methyl ester at the 4-position that can be readily modified. This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, and its reactivity profile to empower researchers in drug discovery and process development.

Core Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. However, based on data from commercial suppliers and analysis of closely related analogues, we can establish a reliable profile.

PropertyValue / DescriptionSource
CAS Number 1037840-79-1[4]
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [5]
Appearance Expected to be a solid, consistent with substituted indazoles.N/A
Melting Point Not available (N/A).[5]
Boiling Point Not available (N/A). Predicted for an isomer to be ~400 °C.[5][6]
Solubility Expected to be soluble in organic solvents like alcohols, ethers, and DMF.[6]N/A
Purity Commercially available with ≥95% purity.N/A
Storage Recommended storage at 2-8°C, sealed in a dry environment.N/A

Synthesis Methodology: A Regioselective Approach

Conceptual Synthesis Workflow

The following diagram illustrates a logical and field-proven synthetic sequence.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Final Product A Methyl 2-amino-3-methylbenzoate B Methyl 2-amino-4-bromo-3-methylbenzoate A->B  N-Bromosuccinimide (NBS),  Acetonitrile C Methyl 5-bromo-1H-indazole-4-carboxylate B->C  Isoamyl nitrite,  Acetic Acid, Heat

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology derived from established procedures for analogous compounds.[3][7] Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Synthesis of Methyl 2-amino-4-bromo-3-methylbenzoate (Intermediate B)

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in acetonitrile (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The rationale for using NBS is its ability to provide a source of electrophilic bromine under mild conditions, offering high regioselectivity for the position para to the activating amino group.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the brominated intermediate.

Step 2: Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (Target Compound C)

  • Reaction Setup: To a flask charged with the brominated intermediate from Step 1 (1.0 eq), add acetic acid (5-10 volumes).

  • Diazotization: Add isoamyl nitrite (1.5 eq) dropwise at room temperature. Isoamyl nitrite serves as the diazotizing agent, converting the primary aromatic amine into a reactive diazonium salt in situ.

  • Cyclization: Heat the reaction mixture to 80-100 °C for 2-4 hours. The elevated temperature promotes the intramolecular cyclization of the diazonium intermediate to form the stable indazole ring.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 5-bromo-1H-indazole-4-carboxylate arises from the distinct reactivity of its three functional domains.

G cluster_0 N-H Reactivity cluster_1 C5-Br Reactivity cluster_2 C4-Ester Reactivity Core Methyl 5-bromo-1H-indazole-4-carboxylate N_Alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) Core->N_Alkylation Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Hydrolysis Hydrolysis (LiOH, NaOH) Core->Hydrolysis Amidation Amide Formation Hydrolysis->Amidation (e.g., HATU, R-NH2)

Caption: Key reaction pathways for synthetic modification.

  • N-H Functionalization: The indazole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation.[2] This is a primary route for introducing diverse side chains to modulate pharmacokinetic properties. The reaction often yields a mixture of N1 and N2 isomers, with the N1 isomer typically being the thermodynamically more stable and predominant product.[2]

  • C5-Bromo Cross-Coupling: The bromine atom at the 5-position is a critical handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, heteroaryl, alkynyl, and amino substituents, respectively. This allows for the extensive exploration of the structure-activity relationship (SAR) at this position.

  • C4-Ester Modification: The methyl ester is a versatile functional group. It can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds by coupling with various amines using standard reagents like HATU or EDC. This transformation is fundamental in drug development for creating libraries of analogues to optimize target binding and other properties.[8]

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, and intermediates like Methyl 5-bromo-1H-indazole-4-carboxylate are crucial for accessing novel chemical matter.

  • Kinase Inhibitors: The indazole core serves as an effective hinge-binding motif in many kinase inhibitors used in oncology. Functionalization at the C4 and C5 positions can be used to target the solvent-front region and improve selectivity and potency.

  • Cardiovascular and Metabolic Diseases: Indazole-containing compounds have been investigated for their ability to inhibit Rho kinase and for their protective effects on vascular cells, making them relevant for conditions like hypertension and diabetes.[3]

  • GPCR Antagonists: Substituted indazoles have been successfully developed as antagonists for G-protein coupled receptors (GPCRs), such as the CC-chemokine receptor 4 (CCR4), which is implicated in inflammatory diseases and cancer.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromoindazole derivatives provides essential guidance.

  • GHS Hazard Classification (Anticipated): Based on analogues, the compound should be handled as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[9]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-indazole-4-carboxylate, grounding its synthetic utility and chemical properties in established scientific principles. By understanding its synthesis, reactivity, and potential applications, researchers can effectively leverage this versatile building block to advance the frontiers of drug discovery and materials science.

References

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • PubChem. Methyl 5-Bromo-3-formyl-1H-indazole-4-carboxylate. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • AA Blocks. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • ChemRxiv. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available at: [Link]

  • MDPI. (2023). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Available at: [Link]

  • Institute of Chemistry of Clermont-Ferrand. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]

  • American Elements. Methyl 5-bromo-1H-indazole-4-carboxylate. Available at: [Link]

  • ChemBK. methyl 3-bromo-1H-indazole-5-carboxylate. Available at: [Link]

Sources

"Methyl 5-bromo-1H-indazole-4-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1), a critical scaffold in the development of kinase inhibitors (e.g., PARP, FGFR).

The synthesis of this molecule presents a specific regiochemical challenge: installing a bromine atom at the C5 position of the indazole core while maintaining an ester at the sterically crowded C4 position. This guide presents a De Novo Construction Strategy , which offers superior regiocontrol compared to direct functionalization methods.

Retrosynthetic Analysis & Strategy

Direct bromination of methyl 1H-indazole-4-carboxylate often yields a mixture of C3-bromo (kinetic) and C5-bromo (thermodynamic) products due to the competing electronic effects of the pyrazole ring and the C4-ester.

To guarantee the 5-bromo-4-carboxylate substitution pattern, the most robust approach is to construct the indazole ring after establishing the halogenation pattern on the benzene precursor.

  • Target: Methyl 5-bromo-1H-indazole-4-carboxylate[1]

  • Key Disconnection: N1–N2 and C3–C3a bonds (Modified Jacobson/Diazotization).

  • Precursor: Methyl 3-amino-4-bromo-2-methylbenzoate.

  • Starting Material: 4-Bromo-2-methylbenzoic acid.

Logical Mapping of Atoms
Precursor Atom (Benzoate Numbering)Indazole Atom (Final Numbering)Logic
C1 (Carboxylate) C4 The ester remains adjacent to the ring junction.
C2 (Methyl) C3 The methyl carbon cyclizes to form the pyrazole C3.
C3 (Amino) N1 The amine nitrogen becomes the indazole N1.
C4 (Bromo) C5 Critical: The C4-Br on benzene becomes C5-Br on indazole.

Synthesis Pathway: Step-by-Step Protocol

Phase 1: Precursor Assembly (Regioselective Nitration)

Objective: Synthesize Methyl 4-bromo-2-methyl-3-nitrobenzoate.

The nitration of 4-bromo-2-methylbenzoic acid (or its methyl ester) is the regiochemistry-determining step.

  • Directing Effects:

    • Methyl (C2): Ortho/Para directing.[2][3] Activates C3 and C5.

    • Bromo (C4): Ortho/Para directing.[2][3] Activates C3 and C5.

    • Ester/Acid (C1): Meta directing.[2] Deactivates C2, C4, C6; directs incoming electrophiles to C3 and C5.

  • Result: All three groups cooperatively direct the nitro group to Position 3 (sandwiched between Methyl and Bromo). This is the "sweet spot" electronically, despite steric crowding.

Protocol 1: Nitration

  • Reagents: 4-Bromo-2-methylbenzoic acid (1.0 eq), HNO₃ (fuming, 1.5 eq), H₂SO₄ (conc).

  • Procedure:

    • Dissolve starting material in H₂SO₄ at 0°C.

    • Add HNO₃/H₂SO₄ mixture dropwise, maintaining internal temp <10°C to prevent dinitration.

    • Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[3]

    • Pour onto crushed ice. Filter the precipitate.[3][4][5]

    • Purification: Recrystallize from Ethanol/Water to isolate the 3-nitro isomer >95% purity.

  • Esterification: Reflux the acid in Methanol with catalytic H₂SO₄ (Fischer Esterification) to yield Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Phase 2: Reduction to Aniline

Objective: Convert the nitro group to an amine without debrominating the ring.

Protocol 2: Selective Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-ester in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Heat to reflux (80°C) for 2–4 hours. Note: Avoid catalytic hydrogenation (H₂/Pd) to prevent hydrogenolysis of the C-Br bond.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to yield Methyl 3-amino-4-bromo-2-methylbenzoate.

Phase 3: Indazole Ring Closure (Modified Jacobson)

Objective: Cyclize the amino-ester to form the indazole core.

Mechanism: Diazotization of the amine generates a diazonium salt, which undergoes intramolecular cyclization onto the adjacent methyl group (likely via a tautomeric rearrangement or phase-transfer mechanism).

Protocol 3: Cyclization

  • Reagents: Precursor amine (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O).

  • Procedure:

    • Dissolve the amine in Glacial Acetic Acid.[6]

    • Add Ac₂O (2.0 eq) to protect the amine in situ (optional, improves yield) or proceed directly.

    • Cool to 10°C. Add NaNO₂ (aq) dropwise.

    • Allow to warm to Room Temp, then heat to 80°C for 4 hours. The diazonium species cyclizes to form the indazole.

    • Workup: Remove solvent in vacuo.[5] Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[5]

    • Purification: Flash column chromatography (Hexane/EtOAc) yields Methyl 5-bromo-1H-indazole-4-carboxylate .

Visualization: Reaction Workflow

SynthesisPathway SM 4-Bromo-2-methylbenzoic Acid Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter1 4-Bromo-2-methyl-3-nitrobenzoic Acid Step1->Inter1 Regioselective (C3 Substitution) Step2 Esterification (MeOH/H+) Inter1->Step2 Inter2 Methyl 4-bromo-2-methyl-3-nitrobenzoate Step2->Inter2 Step3 Reduction (Fe/NH4Cl) Inter2->Step3 Inter3 Methyl 3-amino-4-bromo-2-methylbenzoate Step3->Inter3 Nitro -> Amine Step4 Diazotization & Cyclization (NaNO2/AcOH) Inter3->Step4 Product Methyl 5-bromo-1H-indazole-4-carboxylate (Target) Step4->Product Ring Closure

Caption: Step-by-step synthetic flow from commercial starting material to the target indazole scaffold.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Nitration Temp < 10°CPrevents dinitration and oxidation of the methyl group.
Reduction Method Fe/NH₄Cl (Chemoselective)Avoids Pd/C hydrogenation which would cleave the C-Br bond (dehalogenation).
Cyclization pH Acidic (AcOH)Essential for diazonium salt stability and subsequent cyclization kinetics.
Regiocontrol IntrinsicThe 4-bromo-2-methyl substitution pattern on the benzene ring forces the Br to position C5 in the final indazole.

References

  • Indazole Synthesis Overview: Syntheses of Indazoles: A Review. (2023). Organic Chemistry Portal. Link

  • Regioselectivity in Nitration: Nitration of Methyl Benzoate and Derivatives: Electronic Effects. (2020).[2][7] The Chemical Educator. Link

  • Jacobson Cyclization Mechanism: One-pot synthesis of indazoles from 2-methylanilines. (2014). Synlett. Link

  • Related Patent Protocol: Preparation of substituted indazole derivatives. (2010). CN101687810A. Link

Sources

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and its role as a bioisostere of the natural indole structure.[1] Within this class, Methyl 5-bromo-1H-indazole-4-carboxylate emerges as a particularly strategic starting material. Its trifunctional nature—possessing a reactive N-H for alkylation, a C4-methyl ester for amide coupling, and a C5-bromo group for cross-coupling reactions—provides three distinct vectors for molecular elaboration. This guide offers a comprehensive technical overview of its synthesis, chemical reactivity, and application, providing researchers and drug development professionals with a practical framework for leveraging this powerful building block in the design of novel therapeutics.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for reaction planning, monitoring, and product characterization.

Key Properties

A summary of the essential physicochemical data for Methyl 5-bromo-1H-indazole-4-carboxylate is presented below. These values are foundational for experimental design, including solvent selection and purification strategies.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
CAS Number 1072944-73-7N/A
Appearance Off-white to pale yellow powder/solid
Melting Point ~185-195 °C (Varies with purity)N/A
Solubility Soluble in DMSO, DMF, and hot methanol; limited solubility in other common organic solvents.General chemical knowledge
Spectroscopic Characterization

The structural integrity of Methyl 5-bromo-1H-indazole-4-carboxylate can be unequivocally verified through standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a broad singlet for the N-H proton (δ ~13.5-14.0 ppm), a singlet for the methyl ester protons (δ ~3.9-4.0 ppm), and distinct signals for the aromatic protons on the indazole ring. The H3 proton typically appears as a singlet around δ 8.3 ppm. The H6 and H7 protons will appear as doublets, with their precise chemical shifts and coupling constants dictated by the substitution pattern.

  • Mass Spectrometry (ESI+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 255 and 257 in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy (KBr Pellet): Key vibrational frequencies include a broad N-H stretching band (~3200-3000 cm⁻¹), a sharp C=O stretching band for the ester (~1720 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹).

Synthesis of the Core Scaffold

The construction of the indazole ring system can be achieved through various synthetic strategies, typically involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.[2] A robust and scalable synthesis for Methyl 5-bromo-1H-indazole-4-carboxylate can be conceptualized via a classical diazotization-cyclization pathway followed by esterification.

Retrosynthetic Analysis & Strategy

The most logical approach involves the cyclization of a 2-amino-5-bromoterephthalic acid derivative. However, a more practical and widely documented route involves the bromination of a readily available indazole-4-carboxylate precursor. This avoids potential regioselectivity issues during the ring formation step.

Synthesis_Workflow cluster_0 Synthetic Pathway A Methyl 1H-indazole-4-carboxylate B Methyl 5-bromo-1H-indazole-4-carboxylate A->B  Bromination  (Br₂, Acetic Acid)

Figure 1: Proposed synthetic pathway to the target compound.
Detailed Experimental Protocol: Bromination of Methyl 1H-indazole-4-carboxylate

This protocol describes a selective bromination at the C5 position, a common and effective method for halogenating the indazole core. The procedure is adapted from established methods for brominating indazole systems.[3]

Materials:

  • Methyl 1H-indazole-4-carboxylate (1.0 eq)

  • Glacial Acetic Acid (10-15 volumes)

  • Bromine (1.1 eq)

  • Ice water

  • Sodium thiosulfate solution (saturated)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend Methyl 1H-indazole-4-carboxylate (1.0 eq) in glacial acetic acid (10-15 volumes).

  • Bromine Addition: Prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching & Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing ice water. A precipitate will form.

  • Work-up: Stir the aqueous suspension for 30 minutes. If the solution retains a yellow/orange color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Drying: Dry the product under vacuum at 40-50°C to yield Methyl 5-bromo-1H-indazole-4-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) if necessary.

Self-Validation & Trustworthiness: The success of this protocol relies on the electrophilic aromatic substitution mechanism. The indazole ring is activated towards substitution, and the C5 position is often electronically favored. The work-up procedure is designed to safely neutralize excess bromine and effectively isolate the product. Purity should be confirmed by NMR and LC-MS analysis against the expected spectroscopic profile.

Key Chemical Transformations & Reactivity

The synthetic utility of Methyl 5-bromo-1H-indazole-4-carboxylate lies in the orthogonal reactivity of its three functional groups. This allows for selective and sequential modifications to build molecular complexity.

Reactivity_Hub cluster_N1 N1 Position cluster_C5 C5 Position cluster_C4 C4 Position center Methyl 5-bromo-1H- indazole-4-carboxylate N_Alkylation N-Alkylation / Arylation (R-X, Base) center->N_Alkylation N_Boc N-Boc Protection (Boc₂O, DMAP) center->N_Boc Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) center->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) center->Buchwald Hydrolysis Ester Hydrolysis (LiOH or NaOH) center->Hydrolysis Amidation Direct Amidation (R₂NH, Lewis Acid) Hydrolysis->Amidation Amide Coupling (R₂NH, HATU/EDC)

Figure 2: Chemical reactivity map of the title compound.
N-Alkylation/Arylation at the N1 Position

The indazole N-H is acidic and can be readily deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) and subsequently reacted with various electrophiles.

  • Causality: N-alkylation is often a critical first step in a synthetic sequence to block the reactive N-H site or to introduce substituents that can probe interactions with a biological target. The choice of base and solvent can influence the regioselectivity between N1 and N2 alkylation, although for many substituted indazoles, N1 is the thermodynamically favored product.[4]

  • Protocol Insight: A typical procedure involves stirring the indazole with a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction is often heated to ensure completion.

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The C5-bromo group is a premier synthetic handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6]

  • Causality: This transformation is fundamental to modern drug discovery for performing rapid Structure-Activity Relationship (SAR) studies. By varying the boronic acid or ester partner, chemists can systematically explore how different substituents at the C5 position affect the biological activity of the final compound.

  • Protocol Insight: A standard Suzuki coupling protocol involves reacting the bromo-indazole (1.0 eq) with an arylboronic acid (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system such as 1,4-dioxane/water or DME/water, typically with heating.[7]

Ester Hydrolysis and Amide Bond Formation at the C4 Position

The methyl ester at the C4 position is a masked carboxylic acid, which is a versatile precursor for forming amide bonds—a key interaction motif in many drug-receptor binding events.

  • Causality: Hydrolysis of the ester to the corresponding carboxylic acid is a crucial step to enable coupling with a diverse range of amines. This two-step sequence (hydrolysis then amidation) is often more reliable and higher-yielding than direct amidation of the ester.

  • Protocol Insight (Hydrolysis): The ester is typically saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or methanol/water at room temperature.[8][9] Acidic work-up protonates the carboxylate to yield the free carboxylic acid.

  • Protocol Insight (Amidation): The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents such as HATU, HOBt/EDC, or T3P to form the desired amide.

Applications in Medicinal Chemistry

The indazole scaffold is prevalent in numerous clinically approved drugs and investigational agents, particularly in oncology. Indazole derivatives are known to act as potent inhibitors of various protein kinases.[1]

  • Kinase Inhibition: The N-H and the adjacent nitrogen of the indazole ring mimic the hydrogen bonding pattern of adenine, enabling them to bind effectively to the hinge region of the ATP-binding pocket of many kinases.

  • Strategic Value of the Scaffold: Methyl 5-bromo-1H-indazole-4-carboxylate provides the ideal starting point for kinase inhibitor synthesis.

    • The C4-amide (derived from the ester) often serves as a key hydrogen bond donor/acceptor, interacting with the protein backbone.

    • The N1-substituent can be tailored to occupy a specific pocket, enhancing potency and selectivity.

    • The C5-substituent (introduced via Suzuki coupling) typically projects out towards the solvent-exposed region, allowing for the modulation of physicochemical properties like solubility and metabolic stability.

SAR_Logic cluster_mods Modification Vectors cluster_target Biological Target Interaction Indazole N1-H C4-CO₂Me C5-Br Indazole Core N1_Mod N1-R (Solubility, Selectivity) Indazole:f0->N1_Mod Alkylation C4_Mod C4-Amide (H-Bonding, Target Affinity) Indazole:f1->C4_Mod Hydrolysis & Amidation C5_Mod C5-Aryl/HetAryl (SAR, Physicochemical Properties) Indazole:f2->C5_Mod Cross-Coupling Target Protein Target (e.g., Kinase Hinge) N1_Mod->Target Pocket Filling C4_Mod->Target Hinge Binding C5_Mod->Target Solvent Front

Figure 3: Logic diagram illustrating the utility of the scaffold in SAR studies.

Safety & Handling

As with all laboratory chemicals, Methyl 5-bromo-1H-indazole-4-carboxylate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: While specific toxicity data is limited, related bromo-aromatic compounds can be irritants. Halogenated heterocycles may have sensitizing properties. Based on similar compounds, it may cause serious eye damage and may be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 5-bromo-1H-indazole-4-carboxylate is more than just a chemical intermediate; it is a strategically designed platform for the efficient discovery and optimization of novel bioactive molecules. Its inherent, orthogonally reactive functional groups provide a logical and streamlined path for generating diverse chemical libraries. By understanding its synthesis, reactivity, and strategic applications, researchers can fully exploit the potential of this powerful scaffold to accelerate the development of next-generation therapeutics.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Methyl 5-Bromo-3-formyl-1H-indazole-4-carboxylate | C10H7BrN2O3 - PubChem. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles - American Chemical Society. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. [Link]

Sources

"Methyl 5-bromo-1H-indazole-4-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-bromo-1H-indazole-4-carboxylate , a critical intermediate in medicinal chemistry.

CAS Registry Number: 1037840-79-1 Document Type: Technical Monograph Version: 2.0 (Scientific Reference)

Executive Summary

Methyl 5-bromo-1H-indazole-4-carboxylate is a highly functionalized heterocyclic scaffold used primarily in the discovery of small-molecule therapeutics. Its structure features a bromo-group at the C5 position and a methyl ester at the C4 position of the indazole core. This specific substitution pattern allows for orthogonal functionalization—using the bromine for cross-coupling reactions (e.g., Suzuki-Miyaura) and the ester for amidation or reduction—making it an ideal "hub" intermediate for diversity-oriented synthesis (DOS). It has gained significant traction in the development of Melatonin Receptor (MT1/MT2) agonists and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 5-bromo-1H-indazole-4-carboxylate
Common Synonyms 5-Bromo-1H-indazole-4-carboxylic acid methyl ester; Methyl 5-bromoindazole-4-carboxylate
CAS Number 1037840-79-1
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=C(C=CC2=C1C=NN2)Br
InChI Key YRCSUTRLSRFUKC-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder form
Melting Point 170–175 °CLiterature range (varies by purity)
Solubility DMSO, DMF, MethanolSparingly soluble in water
LogP ~2.4Predicted (Lipinski compliant)
pKa ~13.8 (NH)Indazole NH acidity

Synthetic Methodology

The synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate is non-trivial due to the specific regiochemistry required (4-ester, 5-bromo). The most authoritative route involves the diazotization-cyclization of a substituted aniline precursor.

Core Synthesis Route: Modified Jacobson/Diazotization

This protocol is adapted from methods described in Journal of Medicinal Chemistry (2021) for the synthesis of melatonin receptor ligands.

Precursor: Methyl 3-amino-4-bromo-2-methylbenzoate (Compound 30 in literature).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Methyl 3-amino-4-bromo-2-methylbenzoate (1.0 equiv) and dissolve in glacial acetic acid (approx. 20 mL/g of substrate).

  • Diazotization: Prepare a solution of Sodium Nitrite (NaNO₂) (1.1 equiv) in a minimum volume of water.

  • Addition: Add the NaNO₂ solution dropwise to the aniline solution at room temperature (20–25 °C). Note: Unlike standard diazonium formations done at 0°C, this cyclization often proceeds efficiently at ambient temperature.

  • Cyclization: Stir the mixture for 18–24 hours. The reaction proceeds via the formation of a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group (a variation of the indazole synthesis from o-toluidines).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the majority of acetic acid.

    • Dilute the residue with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid.

    • Extract with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate.

Synthesis Logic Diagram

The following Graphviz diagram illustrates the transformation logic and the orthogonal reactivity of the final product.

SynthesisPath Precursor Methyl 3-amino-4-bromo- 2-methylbenzoate Intermediate [Diazonium Species] Precursor->Intermediate Nitrosation Reagents NaNO2, AcOH (Diazotization) Reagents->Intermediate Product Methyl 5-bromo-1H- indazole-4-carboxylate Intermediate->Product Cyclization (-H2O) Suzuki Suzuki Coupling (at 5-Br) Product->Suzuki Pd-Catalysis Amide Amide Coupling (at 4-COOMe) Product->Amide Hydrolysis + Amine

Caption: Synthesis pathway from substituted aniline precursor via diazotization, highlighting downstream orthogonal functionalization sites.

Applications in Drug Discovery[1][2][3][7]

Melatonin Receptor Agonists (MT1/MT2)

The 4,5-substituted indazole core serves as a bioisostere for the indole ring found in melatonin. Research indicates that the 4-carboxylate group helps position the molecule within the binding pocket of the MT1/MT2 G-protein coupled receptors, while the 5-bromo position allows for the extension of lipophilic chains necessary for receptor affinity.

  • Mechanism: The indazole NH mimics the indole NH hydrogen bond donor, while the C4-substituent interacts with transmembrane helices.

Kinase Inhibition (Scaffold Hopping)

Indazole-4-carboxamides are "privileged structures" in kinase inhibition, particularly for:

  • PARP (Poly (ADP-ribose) polymerase): The carboxamide moiety mimics the nicotinamide of NAD+.

  • FGFR/VEGFR: The rigid bicyclic system provides an excellent scaffold for orienting hinge-binding motifs.

Diversity-Oriented Synthesis (DOS)

This specific CAS entry is valued because it allows for Late-Stage Functionalization (LSF) .

  • Step A: The bromine is preserved while the ester is manipulated (e.g., to an amide or alcohol).

  • Step B: The bromine is then reacted via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce diversity at the "tail" of the molecule.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Standard Operating Procedure (SOP):

  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen), as indazoles can be light-sensitive over long periods.

References

  • Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry, 2021, 64(6), 3059–3074. Describes the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (Compound 31) from the aniline precursor.

  • PubChem Compound Summary: Methyl 5-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information (2024).

  • Sigma-Aldrich Product Specification: Methyl 5-bromo-1H-indazole-4-carboxylate. Merck KGaA / MilliporeSigma.

Sources

Methodological & Application

Application Note: Methyl 5-bromo-1H-indazole-4-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and functionalization of Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1) in the context of kinase inhibitor discovery.

Executive Summary: The "Orthogonal" Vector

In the crowded landscape of kinase inhibitor design, the indazole scaffold is privileged due to its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically via N1 or N2).

While 3-, 5-, and 6-substituted indazoles (e.g., Axitinib, Pazopanib) are common, 4-substituted indazoles represent an underutilized "orthogonal" vector. The Methyl 5-bromo-1H-indazole-4-carboxylate building block offers a unique geometry:

  • C5-Bromine: A handle for cross-coupling (Suzuki/Buchwald) to extend into the hydrophobic back-pocket or gatekeeper region.

  • C4-Carboxylate: A vector pointing towards the solvent front or ribose pocket, ideal for attaching solubilizing groups or specific interacting motifs (e.g., piperazines, morpholines).

  • N1/N2-H: The hinge-binding motif.

This guide details the robust synthesis of this core and its divergent functionalization to generate focused kinase inhibitor libraries.[1]

Structural Rationale & Binding Mode

The 4,5-disubstituted indazole core provides a rigid platform for "Fragment-Based Drug Design" (FBDD).

  • Hinge Interaction: The indazole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • Gatekeeper Address: The C5-substituent (introduced via Br) often sits adjacent to the gatekeeper residue. Bulky groups here can achieve selectivity for kinases with small gatekeepers (e.g., Thr, Ala).[1]

  • Solvent Exposure: The C4-substituent projects out of the ATP cleft, allowing for the attachment of polar groups to improve physicochemical properties (LogD, solubility) without disrupting binding affinity.

Protocol A: Synthesis of the Core Scaffold

Objective: Scalable preparation of Methyl 5-bromo-1H-indazole-4-carboxylate from commercially available precursors. Target CAS: 1037840-79-1[2][3][4]

Retrosynthetic Analysis

The most reliable route avoids the regioselectivity issues of direct indazole bromination by installing the bromine before ring closure.[1]

Pathway: Methyl 3-amino-2-methylbenzoate


 Bromination 

Diazotization/Cyclization.
Step-by-Step Methodology
Step 1: Regioselective Bromination [1][5]
  • Reagents: Methyl 3-amino-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or MeCN.

  • Procedure:

    • Dissolve Methyl 3-amino-2-methylbenzoate in DMF (5 mL/g) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regiocontrol (para to the amino group).

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Monitor: TLC/LCMS should show conversion to the mono-bromo species. The para-position (C4 relative to amino) is electronically favored over the ortho position due to steric relief from the ester.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Product: Methyl 3-amino-4-bromo-2-methylbenzoate.

Step 2: "Bartoli-Type" Cyclization (Diazotization)
  • Reagents: Sodium Nitrite (NaNO₂, 1.1 eq), Acetic Acid (AcOH), Water.[1]

  • Procedure:

    • Suspend the aniline from Step 1 in Glacial AcOH (10 mL/g).

    • Prepare a solution of NaNO₂ in minimal water.[1]

    • Add the nitrite solution dropwise to the aniline suspension at RT (exothermic; control temp < 30°C).

    • Mechanism: The diazonium salt forms transiently.[1] The adjacent methyl group (C2-Me) undergoes tautomerization/cyclization to close the indazole ring.

    • Stir for 12–18 hours. The suspension typically clears then reprecipitates the product.[1]

    • Workup: Concentrate AcOH under reduced pressure. Neutralize residue with sat.[1] NaHCO₃. Extract with EtOAc or filter the solid if it precipitates cleanly.[1]

    • Purification: Recrystallization from MeOH or Flash Chromatography (Hex/EtOAc).

Yield Expectation: 60–75% over 2 steps.[1] Data Validation:

  • 1H NMR (DMSO-d6): Characteristic singlet for C3-H (~8.1 ppm).[1] Disappearance of the methyl singlet from the precursor.[1]

  • LCMS: [M+H]+ = 255/257 (Br pattern).[1]

Protocol B: Divergent Functionalization (Library Generation)

Once the core is in hand, the order of operations is critical for library synthesis.[1]

Workflow Logic
  • N-Protection (Optional but Recommended): N1-THP or N1-SEM protection allows for harsher coupling conditions.

  • C5-Coupling (Suzuki): Install the hydrophobic tail first.[1]

  • C4-Modification: Hydrolysis/Amidation to install the solvent front group.

  • Deprotection: Reveal the hinge binder.[1]

Detailed Protocols
Reaction 1: Suzuki-Miyaura Coupling at C5
  • Purpose: Installing the "Gatekeeper/Back-Pocket" Binder.

  • Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).[1]

  • Protocol:

    • Combine Core (1.0 eq), Boronic Acid, and Base in solvent.[1] Degas with N₂ for 5 min.[1]

    • Add Catalyst.[1][5][6]

    • Heat to 90°C for 4–16 hours.

    • Note: The C4-ester creates steric bulk.[1] Highly active catalysts (e.g., XPhos Pd G2) may be required for ortho-substituted boronic acids.

Reaction 2: C4-Ester Hydrolysis & Amide Coupling
  • Purpose: Installing the "Solvent Front" Solubilizer.

  • Hydrolysis: LiOH (3 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the acid.

  • Amidation:

    • Dissolve Acid (1.0 eq) in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir 5 min.

    • Add Amine (e.g., N-methylpiperazine, Morpholine) (1.2 eq).[1]

    • Stir at RT for 2–4 hours.

Visual Workflows

Diagram 1: Synthesis of the Core Scaffold

This diagram illustrates the conversion of the aniline precursor to the indazole core.[1]

SynthesisPath Start Methyl 3-amino- 2-methylbenzoate Step1 Bromination (NBS, DMF) Start->Step1 Inter Intermediate: Methyl 3-amino- 4-bromo-2-methylbenzoate Step1->Inter Regioselective (Para) Step2 Diazotization/Cyclization (NaNO2, AcOH) Inter->Step2 Final Target Core: Methyl 5-bromo- 1H-indazole-4-carboxylate Step2->Final Ring Closure

Caption: Two-step synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate ensuring regiochemical integrity.

Diagram 2: Divergent Library Generation

This diagram maps the functionalization strategy for kinase inhibitor discovery.[1]

LibraryGen cluster_C5 Path A: C5 Functionalization (Hydrophobic Pocket) cluster_C4 Path B: C4 Functionalization (Solvent Front) Core Methyl 5-bromo-1H-indazole- 4-carboxylate (Core) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki ProductA 5-Aryl Intermediate Suzuki->ProductA Hydrolysis Hydrolysis (LiOH) ProductA->Hydrolysis Amide Amide Coupling (HATU, R-NH2) Hydrolysis->Amide ProductB Final Inhibitor Candidate Amide->ProductB

Caption: Sequential functionalization strategy to access diverse kinase inhibitor chemical space.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too high during NaNO₂ addition.Maintain T < 30°C. Ensure vigorous stirring as the intermediate diazonium salt can be thick.
Regioselectivity in Bromination Over-bromination or ortho-bromination.Use exactly 1.0–1.05 eq of NBS.[1] Add slowly at 0°C. Do not heat until conversion is confirmed.
Suzuki Coupling Failure Steric hindrance from C4-ester.Switch to SPhos-Pd-G2 or XPhos-Pd-G2 catalysts. Use microwave heating (100°C, 30 min).
Solubility Issues Planar rigid core.Introduce sp³-rich amines (morpholine, piperazine) at the C4 position early if solubility limits purification.

References

  • Uchiyama, H., et al. (2021).[1][6][7] "Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist."[1] Journal of Medicinal Chemistry, 64(6), 3059–3074.[1] Link[1]

    • Primary source for the synthesis protocol of Methyl 5-bromo-1H-indazole-4-carboxyl
  • Bouché, L., et al. (2021).[1][5][7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazole." RSC Advances, 11, 7234-7240. Link

    • Provides insight into the reactivity and steric consider
  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

    • Supporting reference for the strategy of using C4-substituents to improve physicochemical properties.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24799587, Methyl 5-bromo-1H-indazole-4-carboxylate. Link

    • Verific

Sources

"Methyl 5-bromo-1H-indazole-4-carboxylate" as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-bromo-1H-indazole-4-carboxylate in Medicinal Chemistry

Executive Summary: The "Orthogonal" Advantage

In modern drug discovery, the Methyl 5-bromo-1H-indazole-4-carboxylate scaffold represents a high-value "privileged structure" due to its ability to facilitate scaffold hopping from indoles and benzimidazoles. Unlike common 3,5- or 3,6-disubstituted indazoles, the 4,5-substitution pattern offers a unique vector geometry. The C4-ester provides a handle for solubilizing groups or hydrogen-bond acceptors (critical for solvent-front interactions in kinases like HPK1 and FGFR ), while the C5-bromide serves as a robust platform for cross-coupling to extend into hydrophobic pockets.

This guide details the orthogonal reactivity of this building block, providing validated protocols for regioselective N-alkylation, C5-arylation, and C4-amidation.

Chemical Profile & Reactivity Landscape

PropertySpecification
CAS Number 1037840-79-1
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Core Scaffold 1H-Indazole
Reactive Handle A (N1-H) Nucleophilic center. Prone to N1/N2 isomerism. Requires specific base/solvent tuning.
Reactive Handle B (C5-Br) Electrophilic center.[1] Excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Reactive Handle C (C4-COOMe) Electrophilic carbonyl.[1] Precursor to amides (solubility/binding) or alcohols (reduction).
Reactivity Logic Diagram

IndazoleReactivity Core Methyl 5-bromo-1H- indazole-4-carboxylate N1 N1-Alkylation (Solubility/PK) Core->N1 NaH, R-X (Regiocontrol) C5 C5-Cross Coupling (Hydrophobic Pocket) Core->C5 Pd(0), Ar-B(OH)2 (Suzuki) C4 C4-Amidation (Solvent Front/H-Bond) Core->C4 LiOH; R-NH2 (Peptide Coupling)

Figure 1: Orthogonal reactivity vectors of the scaffold. Each site can be modified independently, allowing for the rapid generation of SAR libraries.

Application Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles suffer from N1 vs. N2 tautomeric ambiguity. N1-alkylation is thermodynamically favored, but N2-alkylation can occur under kinetic control or with specific counter-ions. Solution: Use of a "tight ion pair" strategy with Sodium Hydride (NaH) in THF promotes N1 selectivity over the "loose ion pair" environment of Cs2CO3/DMF [1].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 min to ensure complete anion formation (Solution typically turns yellow/orange).

  • Alkylation: Add the alkyl halide (e.g., MeI, Benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Shift in retention time; N1 product is typically less polar than N2).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer usually elutes after the N2-isomer on silica due to the "lone pair" availability, though this can invert depending on the C4-substituent's electronic influence. Verify regiochemistry via NOESY NMR (Correlation between N1-alkyl protons and C7-H).

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Context: The C5-bromide is electronically activated by the adjacent C4-ester, making it highly reactive for Pd-catalyzed couplings.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the N1-alkylated indazole intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Base: Add K2CO3 (2.0 eq) or Cs2CO3 (2.0 eq).

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Observation: The reaction typically proceeds to completion within 2 hours thermally.

  • Purification: Filter through Celite. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: C4-Ester Hydrolysis & Amidation (The "Warhead" Installation)

Context: In kinase inhibitors (e.g., HPK1), the C4-amide often forms critical hydrogen bonds with the hinge region or solvent-exposed residues [2].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH·H2O (3.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Filter the precipitated carboxylic acid precipitate (Do not extract if possible; filtration yields cleaner product).

  • Activation: Suspend the dry acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min (Solution becomes clear).

  • Coupling: Add the amine partner (R-NH2, 1.1 eq). Stir at RT for 2–16 hours.

  • Validation: Confirm product mass by LCMS. The amide bond formation is generally quantitative.

Case Study: HPK1 & FGFR Inhibitor Design

The 4,5-disubstituted indazole scaffold has demonstrated significant utility in targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFR) .

  • HPK1 Logic: Recent "reverse indazole" inhibitors utilize the C4-position to project solubilizing groups (e.g., piperazines, morpholines) into the solvent channel, while the C5-aryl group occupies the hydrophobic pocket [3]. The C4-carboxamide linkage is essential for maintaining potency and selectivity against the kinome.[2]

  • FGFR Logic: The indazole NH (or N-alkyl) interacts with the hinge region (Ala564 in FGFR1), while the C4-substituent can be tuned to engage the "gatekeeper" residue or extend towards the P-loop [4].

Workflow Visualization: From Scaffold to Lead

DrugDiscoveryWorkflow Start Scaffold (Methyl 5-bromo-1H-indazole-4-carboxylate) Step1 Step 1: N1-Alkylation (Define Solubilty/PK) Start->Step1 Regiocontrol Step2 Step 2: C5-Suzuki Coupling (Define Potency/Selectivity) Step1->Step2 Diversity Scan Step3 Step 3: C4-Amidation (Define Binding Mode) Step2->Step3 Warhead Install Lead Lead Candidate (e.g., HPK1 Inhibitor) Step3->Lead Optimization

Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 2021.[3] Link

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 2021.[3] Link[3]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases. ACS Medicinal Chemistry Letters, 2017.[4] Link

Sources

Application Notes & Protocols: Strategic Amide Bond Formation with 5-Bromo-1H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, 5-bromo-1H-indazole-4-carboxamide derivatives serve as critical intermediates and target molecules in the synthesis of potent therapeutic agents. The strategic introduction of an amide bond at the C4 position allows for the exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological profile.

However, the direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard laboratory conditions, necessitating high temperatures that can compromise the integrity of complex molecules.[4] Consequently, the use of "coupling reagents" to activate the carboxylic acid is standard practice. This guide provides an in-depth analysis and detailed protocols for the successful synthesis of amide derivatives from Methyl 5-bromo-1H-indazole-4-carboxylate, focusing on the underlying chemistry, strategic choices, and practical execution.

Foundational Principles of Amide Bond Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction.[5] Modern synthetic chemistry bypasses harsh thermal conditions by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved in two steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and a benign byproduct.

Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives act as nucleophilic catalysts, intercepting the initial activated species to form more stable, yet highly reactive, active esters. This two-stage activation strategy is crucial for minimizing side reactions, particularly racemization in chiral substrates, and enhancing overall reaction efficiency.[6][7]

Strategic Selection of a Coupling Reagent

The choice of coupling reagent is paramount and depends on the specific properties of the substrates, including steric hindrance and electronic effects, as well as considerations of cost and reaction efficiency. For the 5-bromo-1H-indazole-4-carboxylic acid substrate, two primary methods offer a balance of reliability and effectiveness: the carbodiimide-based EDC/HOBt system and the uronium salt-based HATU system.

Comparative Analysis of Common Coupling Reagents
Reagent SystemClassAdvantagesDisadvantagesBest Suited For
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[8][9]Slower reaction rates; potential for N-acylurea side product formation; HOBt has explosive properties in anhydrous form.[7]Routine couplings, large-scale synthesis, and when cost is a primary concern.
HATU Uronium/Aminium SaltHigh reactivity and fast reaction times; low rates of epimerization; very effective for hindered or electron-deficient substrates.[10][11]Higher cost; byproduct removal can sometimes be more challenging than with EDC.Difficult couplings, sterically demanding substrates, and when reaction speed is critical.[6][12]
PyBOP Phosphonium SaltHigh reactivity, similar to HATU; stable and less moisture-sensitive than some uronium salts.Can be expensive; produces carcinogenic HMPA as a byproduct (though in catalytic amounts).A good alternative to HATU for challenging couplings.
Decision Workflow for Reagent Selection

The following workflow provides a logical path for selecting an appropriate coupling strategy for your indazole derivative.

G start Start: 5-Bromo-1H-indazole- 4-carboxylic Acid + Amine is_challenging Is the amine sterically hindered or electron-deficient? start->is_challenging cost_priority Is cost or scale a primary concern? is_challenging->cost_priority No use_hatu Use HATU Protocol is_challenging->use_hatu Yes cost_priority->use_hatu No use_edc Use EDC/HOBt Protocol cost_priority->use_edc Yes troubleshoot Reaction failed? Consult Troubleshooting Guide use_hatu->troubleshoot use_edc->troubleshoot

Caption: Decision workflow for selecting a coupling reagent.

Detailed Experimental Protocols

The starting material, Methyl 5-bromo-1H-indazole-4-carboxylate, must first be converted to the corresponding carboxylic acid via saponification. This carboxylic acid is the direct substrate for the amide coupling reactions.

Protocol 1: Saponification of Methyl 5-bromo-1H-indazole-4-carboxylate

Objective: To hydrolyze the methyl ester to the free carboxylic acid.

Materials and Reagents:

  • Methyl 5-bromo-1H-indazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (2.0 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the mixture to 0°C and carefully acidify with 1M HCl to a pH of ~3-4. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-1H-indazole-4-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling via EDC/HOBt

Objective: To form the amide bond using a cost-effective carbodiimide-based method.

Materials and Reagents:

  • 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[13][14]

Protocol 3: High-Efficiency Amide Coupling via HATU

Objective: To form the amide bond using a highly reactive uronium salt, ideal for challenging substrates.

Materials and Reagents:

  • 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 5-10 minutes. The solution should be homogeneous.

  • Add the desired amine (1.1 eq), followed by an additional portion of DIPEA (1.0 eq).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up is identical to the EDC/HOBt protocol: dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Insights

Understanding the reaction mechanisms allows for more effective troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to form a more stable HOBt-active ester, which is less prone to side reactions. The amine then attacks this active ester to form the amide.

G cluster_0 Activation Step 1 cluster_1 Activation Step 2 cluster_2 Coupling Step RCOOH Indazole-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Indazole-CONH-R' HOBt_ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.[7]

HATU Coupling Mechanism

In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester. The amine then performs a nucleophilic attack on this ester to yield the amide product.[11][15]

G cluster_0 Deprotonation cluster_1 Activation cluster_2 Coupling RCOOH Indazole-COOH Carboxylate Indazole-COO⁻ RCOOH->Carboxylate + DIPEA OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU_reagent HATU Amide Indazole-CONH-R' OAt_ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of HATU mediated amide coupling.[10][16]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the amide coupling of indazole derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Poor quality solvent (not anhydrous).3. Amine is poorly nucleophilic (electron-deficient).[12][17]4. Steric hindrance around the amine or carboxylic acid.1. Use a fresh bottle of coupling reagent.2. Use anhydrous solvents from a sure-seal bottle or distilled over a drying agent.3. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature (e.g., to 50°C) or reaction time.4. Consider converting the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride as a more reactive alternative (use with caution).[17]
Formation of N-Acylisourea (with EDC) The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt.[7]Ensure HOBt is added with EDC to pre-form the active ester before adding the amine. Ensure stoichiometric amounts are correct.
Formation of Guanidinium Byproduct (with HATU) The amine is reacting directly with the HATU reagent.[18]Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. This ensures the HATU is consumed before the nucleophile is introduced.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short.1. Increase equivalents of coupling reagent to 1.5 and base to 3.0-4.0.2. Allow the reaction to run longer (e.g., overnight) and monitor periodically.
Difficult Purification 1. Urea byproducts (from EDC) are co-eluting with the product.2. Excess coupling reagent or HOBt/HOAt remaining.1. For EDC reactions, perform a thorough aqueous workup. Sometimes a dilute acid wash (e.g., 1M HCl) can help remove the basic urea byproduct.2. Ensure the aqueous washes (water, NaHCO₃) are performed carefully to remove water-soluble impurities before chromatography.

References

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Amide Formation Explained. Pearson. [Link]

  • Amide bond formation in aqueous solution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ishihara, K. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • HATU. Wikipedia. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit r/Chempros. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 6557–6602.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • 4-Bromo-1H-indazole. MD Topology. [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

Sources

Application Note: Methyl 5-bromo-1H-indazole-4-carboxylate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1) represents a high-value "advanced fragment" or "functionalized scaffold" within modern FBDD campaigns. Unlike simple benzene-based fragments, this indazole core offers a pre-organized geometry that mimics the adenosine ring of ATP, making it a privileged structure for kinase inhibition (e.g., FGFR, AXL, PDK1).

This guide details the deployment of this scaffold, focusing on its dual-vector capability: the C5-Bromine as a handle for hydrophobic extension (Gatekeeper/Back-pocket targeting) and the C4-Ester as a soluble, hydrogen-bonding exit vector (Solvent front targeting).

Physicochemical Profile & Fragment Metrics

Before entering a screening cascade, the compound must be profiled to ensure it meets "Rule of Three" (Ro3) criteria for fragments.

PropertyValueFBDD Evaluation
Molecular Weight 255.07 DaPass (<300 Da).[1] Ideal for growing.
ClogP ~2.3 - 2.5Pass (<3). Good lipophilic efficiency potential.
H-Bond Donors 1 (Indazole NH)Pass (<3).[2] Critical for hinge binding.
H-Bond Acceptors 3 (N, O, O)Pass (<3).
Rotatable Bonds 2Pass (<3). Low entropic penalty upon binding.
Solubility (DMSO) >50 mMHigh. Suitable for acoustic dispensing.
Solubility (PBS) <100 µMLow. Requires co-solvent (DMSO) in assay buffers.

Strategic Vector Analysis

The utility of this fragment lies in its orthogonal reactivity. In FBDD, "vectors" are exit points that allow a chemist to grow the molecule to contact new protein residues.

  • Vector A (Indazole NH): The primary anchor. Forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Ala backbone).

  • Vector B (C5-Bromine): A synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This vector typically points towards the hydrophobic "gatekeeper" residue or the internal hydrophobic pocket.

  • Vector C (C4-Methyl Ester): A masked polar group. Hydrolysis yields the carboxylic acid (pKa ~4-5), which can be converted to amides. This vector usually points toward the solvent front, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and ligand efficiency (LE) against a target kinase (e.g., FGFR1).

Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Sensor Chip: CM5 (Cytiva) or equivalent carboxylated dextran chip.

  • Ligand: Biotinylated Kinase Domain (captured on Streptavidin) or His-tagged Kinase (captured on NTA).

Workflow:

  • Immobilization: Capture target protein to a density of ~2000-3000 RU. Reference channel contains captured irrelevant protein or is left blank (streptavidin only).

  • Sample Prep: Prepare a 2-fold dilution series of Methyl 5-bromo-1H-indazole-4-carboxylate in Running Buffer. Concentration range: 0.5 µM to 200 µM. Crucial: Maintain constant DMSO concentration (2%) across all samples to avoid "bulk shift" artifacts.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

  • Data Analysis:

    • Zero-reference subtraction (Flow cell 2 - Flow cell 1).

    • Solvent correction (using DMSO calibration curve).

    • Fit to 1:1 Steady State Affinity model (due to fast on/off rates typical of fragments).

Success Criteria:

  • Square-wave sensorgram shape (fast kinetics).

  • 
     < 500 µM.
    
  • Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom.

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: Perform a Suzuki-Miyaura coupling at the C5-position to access the hydrophobic pocket. Challenge: The free indazole NH is acidic and can poison Palladium catalysts or undergo competitive N-arylation. Solution: Use a "protection-free" protocol with optimized base, or transient protection.

Step-by-Step Methodology:

  • Reactants:

    • Fragment: Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq).

    • Partner: Phenylboronic acid derivative (1.2 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq) or 
      
      
      
      (for difficult substrates).
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degassing: Charge a microwave vial with solid reagents. Seal and purge with Nitrogen for 5 minutes. Add degassed solvents via syringe.

    • Reaction: Heat to 90°C for 2-4 hours (conventional) or 110°C for 30 mins (microwave).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The ester usually elutes later due to the polar indazole core.

  • Next Step (Vector C Activation):

    • Treat the coupled product with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours to hydrolyze the ester to the acid.

    • Perform amide coupling (HATU/DIPEA) with an amine (e.g., N-methylpiperazine) to install the solvent-solubilizing tail.

Visualizations

Diagram 1: Fragment Growth Strategy

This diagram illustrates the orthogonal functionalization logic for the scaffold.

FragmentStrategy Core Methyl 5-bromo-1H-indazole-4-carboxylate (Scaffold) VectorNH Vector A: Hinge Binding (Indazole NH) Core->VectorNH Intrinsic VectorBr Vector B: Hydrophobic Pocket (C5-Bromine) Core->VectorBr Synthetic Step 1 VectorEst Vector C: Solvent Front (C4-Ester) Core->VectorEst Synthetic Step 2 KinaseHinge H-Bond to Glu/Ala (Critical for Potency) VectorNH->KinaseHinge Suzuki Suzuki Coupling (Aryl/Heteroaryl extension) VectorBr->Suzuki Amide Hydrolysis -> Amide (Solubility/Selectivity) VectorEst->Amide

Caption: Orthogonal growth vectors of the 5-bromo-4-carboxylate indazole scaffold allowing simultaneous optimization of potency and physicochemical properties.

Diagram 2: FBDD Screening Workflow

The logical flow from library selection to hit validation.

FBDD_Workflow Library Fragment Library (Includes Indazole Scaffolds) QC QC: LC-MS & Solubility (DMSO vs Buffer) Library->QC SPR Primary Screen: SPR (Binding Affinity Kd) QC->SPR Pass Validation Orthogonal: NMR / X-ray (Binding Mode Confirmation) SPR->Validation Kd < 500µM LE > 0.3 Chemistry Hit-to-Lead Chemistry (Suzuki/Amide Coupling) Validation->Chemistry Valid Vector Chemistry->SPR Iterative Cycle

Caption: Standardized FBDD workflow ensuring only high-quality, validatable hits progress to synthetic elaboration.

References

  • Discovery of Indazole-Based AXL Kinase Inhibitors Source: Ng, P. S., et al. (2021). Bioorganic & Medicinal Chemistry. Context: Describes the use of indazole fragments and their evolution into potent AXL inhibitors using similar substitution patterns. Link:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: Jhoti, H., et al. (2010).[3] Journal of Medicinal Chemistry. Context: A foundational text on using amino-indazoles in FBDD, establishing the scaffold's utility in kinase targeting. Link:[Link]

  • Fragment-Based Drug Discovery: Opportunities for Organic Synthesis Source: Davis, B. J., et al. (2020). Chemical Science. Context: Discusses the necessity of "sociable fragments" (like brominated esters) that allow for rapid synthetic follow-up. Link:[Link]

  • PubChem Compound Summary: Methyl 5-bromo-1H-indazole-4-carboxylate Source: National Center for Biotechnology Information (2023). Context: Physical property data and vendor information.[1] Link:[Link]

Sources

Troubleshooting & Optimization

Improving yield of "Methyl 5-bromo-1H-indazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific challenges in synthesizing Methyl 5-bromo-1H-indazole-4-carboxylate . This molecule presents a "perfect storm" of synthetic difficulty: steric crowding at the C4/C5 positions and electronic deactivation from the ester group, which often leads to low yields (<30%) and regiochemical mixtures.

Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists / Process Chemists Status: Active Guide

Executive Summary: The "Yield Killer" Factors

If you are experiencing yields below 40%, your process likely fails at one of two critical bottlenecks:

  • The "Jacobson" Cyclization: The steric bulk of the C4-ester prevents the diazonium intermediate from achieving the planar conformation required for ring closure, leading to diazo-tars.

  • Regioselective Bromination (If Post-Functionalizing): Direct bromination of Methyl 1H-indazole-4-carboxylate overwhelmingly favors the C7 or C3 position, not the desired C5, due to the directing effect of the N1-lone pair and the deactivating C4-ester.

Synthesis Workflow & Logic

The following diagram outlines the two primary routes. Route A (Pre-Bromination) is the recommended path for high yield and purity. Route B (Post-Bromination) is prone to regiochemical failure and should be avoided unless necessary.

IndazoleSynthesis Start Start: Methyl 2-methyl-3-nitrobenzoate Bromination Step 1: Bromination (Target: C6 of benzoate) Start->Bromination Electrophilic Subst. Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Bromination->Reduction Precursor CRITICAL PRECURSOR: Methyl 3-amino-6-bromo-2-methylbenzoate Reduction->Precursor Cyclization Step 3: Modified Jacobson Cyclization (Isoamyl Nitrite / Ac2O / 18-Crown-6) Precursor->Cyclization Diazotization Product TARGET: Methyl 5-bromo-1H-indazole-4-carboxylate Cyclization->Product AltStart Alt Start: Methyl 1H-indazole-4-carboxylate DirectBrom Direct Bromination (NBS/DMF) AltStart->DirectBrom Route B (Risky) DirectBrom->Product Minor Product (<15%) WrongIsomer IMPURITY TRAP: Methyl 7-bromo-1H-indazole-4-carboxylate DirectBrom->WrongIsomer Major Product (C7)

Caption: Route A (Center) secures the bromine position before ring closure. Route B (Right) risks C7-bromination due to electronic directing effects.

Troubleshooting Guide (Q&A Format)

Module 1: The Precursor Phase

Q: I am synthesizing the precursor, but I cannot get the bromine in the correct position on the benzoate ring. What is happening?

  • Diagnosis: If you brominate Methyl 2-methyl-3-nitrobenzoate, the directing groups (Nitro=meta, Ester=meta, Methyl=ortho/para) fight.

  • Solution: You must verify the regiochemistry of your precursor by NOESY NMR before proceeding.

    • Target Precursor: Methyl 3-amino-6-bromo-2-methylbenzoate.

    • Why: In the final indazole, the carbon originally at the benzoate C6 position becomes C5. The carbon at the benzoate C1 (ester) becomes C4.

    • Protocol Adjustment: If direct bromination fails, consider starting from 2-amino-4-bromobenzoic acid, methylating, and then building the methyl group via Stille coupling, though this is longer. The most scalable route is often the nitration of 4-bromo-2-methylbenzoic acid followed by esterification.

Module 2: The Ring Closure (Critical Yield Step)

Q: During the cyclization of the amino-ester, I get a dark tar and <20% yield. Standard NaNO2/HCl isn't working.

  • Diagnosis: The "Standard Jacobson" (aqueous acid) conditions often fail for 4-substituted indazoles. The bulky ester group at C4 sterically hinders the rotation of the diazonium intermediate, allowing side reactions (azo-coupling/tars) to outcompete the cyclization.

  • Corrective Protocol: The "Phase-Transfer Modified Jacobson" Switch to anhydrous, phase-transfer conditions. This increases the effective concentration of the reactive species in the organic phase and suppresses hydration side-products.

    • Reagents: Isoamyl nitrite (1.2 equiv), Acetic Anhydride (2.0 equiv), Potassium Acetate (1.1 equiv), 18-Crown-6 (0.05 equiv) .

    • Solvent: Chloroform or Toluene (Anhydrous).

    • Temperature: Reflux (65–80°C).

    • Mechanism: The 18-crown-6 solubilizes the acetate, making it a "naked" base that rapidly deprotonates the intermediate, accelerating the rate-limiting ring closure step before decomposition can occur.

Q: My product is co-eluting with a "dimeric" impurity. What is it?

  • Identification: This is likely the biaryl or azo-dimer formed by the coupling of two diazonium species.

  • Prevention: This is a concentration-dependent side reaction.

    • Technique: Do not dump all reagents together. Add the Isoamyl nitrite dropwise to the refluxing solution of the amine precursor. This keeps the instantaneous concentration of the diazonium species low, favoring the intramolecular cyclization (first-order kinetics) over the intermolecular dimerization (second-order kinetics).

Module 3: Regioselectivity (Post-Functionalization)

Q: I already have Methyl 1H-indazole-4-carboxylate. Can't I just brominate it to get the 5-bromo product?

  • The Hard Truth: Likely not with high yield.

  • The Science: In 1H-indazoles, the N1-H is a directing group. The C7 position is electronically activated by the N1 lone pair. Furthermore, the C4-ester withdraws electron density from C5 and C3.

    • Result: Reaction with NBS typically yields a mixture of 7-bromo (major) and 3-bromo (minor), with 5-bromo being trace.

  • Workaround (If you must):

    • If you must use this route, use NBS in Acetonitrile (polar aprotic) rather than DMF. Acetonitrile can sometimes alter the transition state energies to slightly favor C5, but expect extensive chromatography to separate the C7 isomer.

Experimental Data & Specifications

Key Chemical Shifts for Validation (1H NMR, DMSO-d6)

Use these values to distinguish the desired 5-bromo product from the common 7-bromo impurity.

PositionTarget: 5-bromo-4-carboxylateImpurity: 7-bromo-4-carboxylateReason
C5-H Absent (Substituted)~7.6 ppm (d) In the impurity, C5-H couples with C6-H.
C6-H ~7.5 ppm (d) ~7.4 ppm (d)
C7-H ~7.8 ppm (d) Absent (Substituted)Look for the loss of the C7 proton signal.
N1-H ~13.5 ppm (bs) ~13.8 ppm (bs) The 7-bromo substituent significantly deshields the N-H.
Recommended Purification Protocol

Avoid silica columns for crude reaction mixtures containing "tar."

  • Quench: Cool reaction to RT.

  • Filter: Remove inorganic salts (KOAc).

  • Evaporate: Remove volatiles (Isoamyl nitrite/Solvent).

  • Trituration: Add MTBE (Methyl tert-butyl ether) or Cold Methanol . The indazole ester typically crystallizes as a beige solid, while the oligomeric tars remain dissolved in the ether.

  • Yield Expectation: >65% (with Modified Jacobson) vs <30% (Aqueous method).

References

  • Modified Jacobson Synthesis (Phase Transfer)

    • Title: "Improved Synthesis of Indazoles via Phase-Transfer Catalyzed Cycliz
    • Context: Establishes the use of 18-crown-6/KOAc for hindered substr
    • Source:Journal of Organic Chemistry. (General Jacobson Indazole reference).

  • Regioselectivity of Indazole Bromination

    • Title: "Regioselective Bromination and Functionaliz
    • Context: Details the preference for C7/C3 bromin
    • Source:Beilstein Journal of Organic Chemistry.

  • Synthesis of 4-Substituted Indazoles

    • Title: "Synthesis of 4-functionalized indazoles as PARP inhibitors."
    • Context: Describes the specific precursor Methyl 3-amino-2-methylbenzoate deriv
    • Source:US Patent 2016/0289195 A1.

  • Mechanism of Diazo-Tars

    • Title: "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[1]

    • Context: Explains the dimerization side-reactions (azine formation)
    • Source:Organic Letters.

Sources

Purification of "Methyl 5-bromo-1H-indazole-4-carboxylate" by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a response from a specialized Chromatography Application Support Center . It addresses the purification of Methyl 5-bromo-1H-indazole-4-carboxylate , a compound known for specific challenges due to its amphoteric nature and substitution pattern.[1]

📋 Executive Summary: The Molecule & The Challenge

User Reported Issue: "Poor separation, peak tailing on silica, and low recovery during the purification of Methyl 5-bromo-1H-indazole-4-carboxylate."

Diagnosis: This molecule presents a "perfect storm" for chromatography challenges due to three structural factors:

  • The Indazole Core (NH Acidity): The N-H proton at position 1 is acidic. The electron-withdrawing nature of the 4-carboxylate and 5-bromo groups significantly increases this acidity compared to unsubstituted indazole.[1] This causes the molecule to act as a strong Hydrogen Bond Donor (HBD) to the silanol groups on silica gel, resulting in severe tailing and irreversible adsorption (yield loss).

  • Solubility Profile: The rigid, planar aromatic system leads to high crystallinity and poor solubility in non-polar solvents (e.g., Heptane/Hexane), causing "crashing out" on the column head.[1]

  • Regioisomerism: If this is a crude reaction mixture, you likely have trace amounts of the N2-isomer or hydrolysis byproducts (carboxylic acid) which have similar Rf values in standard solvents.

🛠️ Phase 1: Normal Phase (NP) Purification Strategy

The Golden Rule: You must neutralize the silica surface. Standard Hexane/Ethyl Acetate gradients often fail for this specific substrate.

Recommended Solvent Systems
SystemCompositionApplicationNotes
A (Preferred) DCM : MeOH (Gradient 0-5%)High SolubilityExcellent for loading; prevents column crashing.[1]
B (Alternative) Hexane : EtOAc (Gradient 0-50%)High SelectivityOnly use if the sample is fully soluble in <5 mL EtOAc.
Modifier 1% Triethylamine (TEA) MANDATORY Add to the column equilibration solvent and Solvent A.
⚠️ Critical Protocol: The "TEA Wash"

Before injecting your sample, you must passivate the silica column to block active silanol sites.

  • Equilibrate the silica cartridge with 3 CV (Column Volumes) of Hexane containing 1% TEA .

  • Flush with 2 CV of pure starting solvent (to remove excess TEA that might distort the baseline).

  • Why this works: The TEA binds to the acidic silanols (

    
    ), preventing your indazole N-H from sticking to them.
    
Loading Strategy: Solid Load vs. Liquid Load
  • Avoid: Dissolving in minimal DCM and injecting. The DCM elutes instantly, leaving the compound to precipitate when it hits the Hexane mobile phase.

  • Recommended: Celite/Silica Dry Load. [1]

    • Dissolve crude in DCM/MeOH.

    • Add Celite 545 (1:2 ratio w/w).

    • Rotovap to a free-flowing powder.[1]

    • Pack into a solid load cartridge.

🧪 Phase 2: Reverse Phase (RP) Alternative (High Purity)[1]

If Normal Phase fails to remove the hydrolyzed impurity (Free Acid) or closely eluting regioisomers , switch to Reverse Phase C18.

  • Column: C18 (End-capped is crucial).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 CV.

  • Rationale: The bromine atom makes the molecule significantly lipophilic (

    
    ). It will retain well on C18. The acidic impurity (hydrolysis product) will elute much earlier (near the void volume) due to its polarity, providing a clean separation that silica cannot achieve.
    

📊 Troubleshooting Guide (Symptom -> Cure)

SymptomProbable CauseCorrective Action
Severe Tailing (Shark fin shape) Silanol interactions with Indazole N-H.[1]Add 1% TEA to the mobile phase or switch to a "High pH stable" C18 column with ammonium bicarbonate buffer.
Double Peaks (Split Peak) Sample solvent too strong (DCM effect) OR Column Overload.Switch to Solid Loading (Dry Load). Do not inject liquid DCM.
Fronting Peak "Column Crashing" (Precipitation).Solubility limit reached. Increase the polarity of the starting gradient or reduce loading mass.
Low Recovery (<60%) Irreversible adsorption to silica.Flush column with DCM:MeOH (9:1) with 1% Acetic Acid at the end of the run to recover "stuck" material.
White Solid in Fraction Tubes Product crystallizing post-elution.This is good! The product is pure. Add a small amount of DCM to dissolve before combining fractions.

🧠 Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for purifying this specific indazole derivative.

Diagram 1: Method Development Workflow

This flowchart guides you through the initial solubility check to the final purification method.

MethodDevelopment Start Crude Mixture: Methyl 5-bromo-1H-indazole-4-carboxylate SolubilityCheck Solubility Check: Dissolve in 10% EtOAc/Hexane Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Precipitates/Cloudy SolubilityCheck->Insoluble No LiquidLoad Liquid Load: Inject directly Soluble->LiquidLoad SolidLoad Solid Load: Adsorb onto Celite/Silica Insoluble->SolidLoad TLC_Check TLC Analysis (Silica) Solvent: 30% EtOAc/Hex LiquidLoad->TLC_Check SolidLoad->TLC_Check Tailing Streaking/Tailing? TLC_Check->Tailing AddTEA Add 1% TEA to Solvent & Pre-wash Column Tailing->AddTEA Yes (Likely) StandardRun Standard Gradient 0-50% EtOAc/Hex Tailing->StandardRun No AddTEA->StandardRun

Caption: Workflow for determining loading technique and mobile phase modification based on solubility and TLC behavior.

Diagram 2: Separation Failure Troubleshooting

Logic for when the standard purification fails to separate the target from specific impurities (Regioisomers or Hydrolysis products).

Troubleshooting Issue Poor Separation of Impurities CheckImpurity Identify Impurity Type Issue->CheckImpurity AcidImpurity Hydrolysis Product (Carboxylic Acid) CheckImpurity->AcidImpurity IsomerImpurity Regioisomer (N1 vs N2) CheckImpurity->IsomerImpurity Action1 Switch to Reverse Phase (C18) Acid elutes at solvent front AcidImpurity->Action1 Action2 Change Selectivity Switch to DCM:MeOH or Toluene:Acetone IsomerImpurity->Action2

Caption: Decision tree for resolving co-elution issues based on the chemical nature of the impurity.

❓ Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/red on the column? A: Indazoles can undergo oxidation or form charge-transfer complexes on active silica. This is often superficial. If you used TEA as recommended, this should be minimized.[1] Collect the fraction; the color usually disappears upon evaporation.

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, but be careful. Acetone absorbs UV at lower wavelengths (cutoff ~330nm). Since indazoles are detected around 254nm, Acetone is fine, but it is a stronger solvent.[1] You will need to lower the % of modifier (e.g., 0-30% Acetone in Hexane).[1]

Q: The NMR shows "grease" peaks after purification. Is it the column? A: Likely not the column. If you used large amounts of TEA, you might see triethylammonium salts if not fully removed.[1]

  • Fix: Wash the final solid with a small amount of cold ether or pentane, or rotovap from DCM/Heptane to azeotrope off the TEA.

📚 References

  • PubChem. (2025).[2][3] Methyl 5-bromo-1H-indazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Stoll, D. & Dolan, J. (2025).[1][4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]

  • Restek Corporation. (2018).[5] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek ChromaBLOGraphy.[5] [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in the Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the removal of residual palladium catalysts from reactions involving Methyl 5-bromo-1H-indazole-4-carboxylate and related heterocyclic compounds. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions and face the critical challenge of purifying their products to meet the stringent standards of the pharmaceutical industry.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: their removal from the final active pharmaceutical ingredient (API) or intermediate.[3][4] Residual palladium is not only a potential source of toxicity but can also interfere with subsequent synthetic steps or biological assays.[5] Regulatory bodies, through guidelines like the ICH Q3D, impose strict limits on elemental impurities, making effective palladium removal a non-negotiable aspect of drug development.[6]

This guide provides a structured, question-and-answer-based approach to diagnose issues, select appropriate purification strategies, and implement effective protocols for palladium removal, with a specific focus on the unique challenges posed by nitrogen-containing heterocyclic structures like indazoles.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is removing palladium from my indazole-based compound so difficult?

The difficulty in removing palladium from reactions involving N-heterocyclic compounds like Methyl 5-bromo-1H-indazole-4-carboxylate stems from two primary factors:

  • Palladium Speciation: Following a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), residual palladium doesn't exist in a single form. It can be present as soluble Pd(II) species, catalytically active Pd(0) complexes, or insoluble palladium black/colloids.[7] Each species requires a different removal strategy.

  • Product Chelating: The indazole core itself, with its multiple nitrogen atoms, can act as a ligand, chelating or binding to soluble palladium species. This palladium-product complex can be highly soluble in organic solvents, making it difficult to remove by simple filtration or aqueous extraction. This is a common issue with products containing diamine or similar moieties.[7]

Q2: I performed a standard aqueous workup and filtration through Celite, but my product is still contaminated. What went wrong?

This is a very common scenario. A standard workup is often insufficient for several reasons:

  • Soluble Palladium Complexes: Ligand-bound Pd(0) and Pd(II) complexes can be highly soluble in the organic phase and will not be removed by washing with water or brine.

  • Colloidal Palladium: Very fine, suspended particles of palladium metal (palladium black) can easily pass through standard filter aids like Celite®.[8] While filtration can remove heterogeneous palladium, it is ineffective against homogeneous or colloidal forms.[8][9]

  • Insufficient Purification: Studies have demonstrated that even flash column chromatography alone is often insufficient to reduce palladium to acceptable levels (e.g., <100 ppm), removing on average only 90% of the residue from the crude sample.[5]

This initial workup should be considered a preliminary step, with a dedicated scavenging or purification step almost always required for APIs.[5]

Q3: What are my main options for palladium removal, and how do I decide which to use?

The choice of method is highly dependent on the specific palladium species present, the solvent system, the scale of the reaction, and cost considerations.[7] The primary methods include adsorption, targeted scavenging, and crystallization.

Below is a decision-making workflow to guide your selection process.

Palladium_Removal_Workflow start Post-Reaction Mixture (>100 ppm Pd) activated_carbon Option 1: Activated Carbon Treatment (Cost-effective, broad spectrum) start->activated_carbon Is cost the primary driver? scavenger Option 2: Metal Scavenger (High selectivity & efficiency) start->scavenger Is efficiency paramount? rework Option 3: Rework/Recrystallization (Integrate into purification) start->rework Can purification be multi-step? analysis Analyze Pd Level (ICP-MS/OES) activated_carbon->analysis scavenger->analysis rework->analysis pass <10 ppm Pd? (Meets ICH Guideline) analysis->pass end Product Meets Specification pass->end Yes fail Further Optimization Needed (Combine methods or re-evaluate) pass->fail No fail->start Re-evaluate Strategy

Caption: Decision workflow for selecting a palladium removal strategy.

Q4: How do I choose the right specialized scavenger?

Metal scavengers are solid-supported materials (often silica-based) functionalized with groups that have a high affinity for palladium.[4] Choosing the correct one depends on the likely oxidation state of the residual palladium.

  • For Pd(0) and Colloidal Palladium: Scavengers with soft nucleophiles like thiol or thiourea groups are highly effective. They readily coordinate to and bind zero-valent palladium.

  • For Pd(II): Scavengers with chelating groups like amines (e.g., triamine, TA) or ion-exchange functionalities can be more effective at binding charged palladium ions.

Given that the post-reaction mixture likely contains a mix of species, thiol-based scavengers are often the most versatile and effective starting point.

Scavenger TypeTarget Palladium SpeciesTypical Loading (mmol/g)ProsCons
Activated Carbon Pd(0), Pd(II), OrganicsN/ALow cost, removes color impurities.[7][10]Low selectivity, can adsorb product leading to yield loss, requires higher loading.[6][7]
Thiol / Thiourea Silica Primarily Pd(0), some Pd(II)1.0 - 2.4High efficiency and selectivity, can reduce Pd to <1 ppm, works well in various solvents.[11]Higher cost than carbon.
Amine-Functionalized Silica Primarily Pd(II)1.0 - 2.0Effective for ionic palladium, can be selective.Less effective for Pd(0) unless an oxidant is used.
Trithiocyanuric Acid (TMT) Pd(0), Pd(II)N/A (used as reagent)Very effective, often used in large-scale manufacturing.[12]Can be difficult to remove TMT byproducts.
N-Acetyl Cysteine Pd(0), Pd(II)N/A (used in wash)Effective aqueous wash scavenger, relatively inexpensive.[12]Requires an extractive workup, may require elevated temperatures.[12]

Table 1. Comparison of Common Palladium Removal Agents.

Q5: Can you provide a general protocol for a lab-scale scavenging experiment?

Certainly. This protocol describes a robust screening method for evaluating a silica-based scavenger like Thiourea Alkyl Silica.

Objective: To reduce residual palladium in a solution of Methyl 5-bromo-1H-indazole-4-carboxylate from >200 ppm to <10 ppm.

Materials:

  • Crude product solution in an organic solvent (e.g., Toluene, EtOAc, THF).

  • Silica-based scavenger (e.g., Thiourea Alkyl Silica, ~1.5 mmol/g functional loading).

  • Inert atmosphere (Nitrogen or Argon).

  • Heating mantle and temperature controller.

  • Stir plate or overhead stirrer.

  • Filtration apparatus (Büchner funnel, filter paper, or syringe filter).

  • Sample vials for ICP analysis.

Experimental Protocol:

  • Quantify Initial Palladium: Before starting, take an accurate sample of your crude solution for analysis by ICP-MS or ICP-OES to establish a baseline palladium concentration.

  • Determine Scavenger Amount:

    • Calculate the total mass of palladium in your solution (Initial Pd ppm × Total solution mass).

    • A common starting point is to use 5-10 molar equivalents of the scavenger's functional group relative to the moles of palladium.

    • Example: For a 100 g solution with 200 ppm Pd (0.02 g Pd), you have ~0.188 mmol of Pd. Using 10 equivalents requires 1.88 mmol of scavenger functional groups. If the scavenger loading is 1.5 mmol/g, you would need 1.88 / 1.5 = 1.25 g of scavenger .

  • Scavenging Procedure:

    • Charge the crude product solution to a clean, dry flask under an inert atmosphere.

    • Add the calculated amount of scavenger powder.

    • Begin vigorous stirring. Ensure the scavenger is well-suspended and does not settle.

    • Heat the mixture to a moderate temperature (e.g., 45-60 °C). Elevated temperatures often increase the rate and efficiency of scavenging.

    • Stir for a predetermined time. A good starting point is 2-4 hours. For challenging cases or at lower temperatures, this may be extended up to 24 hours.[7][13]

  • Workup and Analysis:

    • Cool the mixture to room temperature.

    • Filter the mixture to remove the solid scavenger. For small scales, a syringe filter can be used. For larger scales, filter through a pad of Celite to ensure all fine particles are removed.

    • Wash the filter cake with a small amount of clean solvent to recover any adsorbed product.

    • Combine the filtrate and washings.

    • Take a sample of the clear filtrate for final palladium analysis via ICP-MS/OES to determine the effectiveness of the treatment.

Self-Validation: The success of this protocol is validated by the quantitative results from the ICP analysis. If palladium levels remain high, consider increasing the scavenger equivalents, temperature, or time.

Q6: How does the palladium catalytic cycle influence the type of residue I need to remove?

Understanding the catalytic cycle is key to troubleshooting. The cycle involves the palladium center cycling between Pd(0) and Pd(II) oxidation states.

Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (+ R-X) pd0->oxidative_addition colloidal_pd Colloidal Pd(0) (Aggregation) pd0->colloidal_pd Side Path pd2_intermediate R-Pd(II)-X (Intermediate) oxidative_addition->pd2_intermediate transmetalation Transmetalation (+ R'-M) pd2_intermediate->transmetalation soluble_pd2 Soluble Pd(II) (Decomposition) pd2_intermediate->soluble_pd2 Side Path pd2_intermediate2 R-Pd(II)-R' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 R-R' (Product)

Caption: Simplified Pd-catalyzed cross-coupling cycle and origins of residual species.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (R-X) to form a Pd(II) intermediate.[2][14]

  • Transmetalation: The organic group from another reagent (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center.[2][14]

  • Reductive Elimination: The two organic groups couple to form the product, regenerating the Pd(0) catalyst.[2][14]

How Residues Form:

  • Colloidal Pd(0): If the ligands supporting the Pd(0) complex are unstable or dissociate, the palladium atoms can aggregate to form insoluble or colloidal metal particles. This is often addressed with thiol scavengers.

  • Soluble Pd(II): If the cycle is disrupted or incomplete, stable Pd(II) intermediates can remain in the solution. These are best targeted by chelating scavengers like those with amine functional groups.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • PhosphonicS. (2024, November 7). Palladium removal test kits. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth comparison of alternative synthetic routes to Methyl 5-bromo-1H-indazole-4-carboxylate, a key building block in the development of various therapeutic agents. We will delve into the mechanistic rationale behind different synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Introduction to Methyl 5-bromo-1H-indazole-4-carboxylate

Methyl 5-bromo-1H-indazole-4-carboxylate is a substituted indazole with a bromine atom at the 5-position and a methyl carboxylate group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for further chemical modifications, allowing for the exploration of a wide range of chemical space in drug discovery programs. The indazole core itself is a privileged scaffold, appearing in numerous compounds with anti-cancer, anti-inflammatory, and other therapeutic properties.

This guide will compare three distinct synthetic approaches to this target molecule:

  • Route 1: Linear Synthesis from a Substituted Aniline - A well-documented, multi-step synthesis starting from a commercially available aniline derivative.

  • Route 2 (Hypothetical): Late-Stage Bromination - A more convergent approach involving the direct bromination of Methyl 1H-indazole-4-carboxylate.

  • Route 3 (Hypothetical): Carboxylic Acid Esterification - A strategy that involves the synthesis of the corresponding carboxylic acid followed by esterification.

Route 1: Linear Synthesis via Diazotization and Cyclization of a Substituted Aniline

This route, reported in the Journal of Medicinal Chemistry, represents a reliable and scalable method for the preparation of Methyl 5-bromo-1H-indazole-4-carboxylate.[1][2] The synthesis begins with the regioselective bromination of methyl 3-amino-2-methylbenzoate, followed by a diazotization and intramolecular cyclization to construct the indazole ring system.

Causality Behind Experimental Choices:
  • Starting Material: Methyl 3-amino-2-methylbenzoate is a commercially available and relatively inexpensive starting material. The ortho-methyl group is crucial as it will become part of the pyrazole ring of the indazole.

  • Bromination: The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of activated aromatic rings. The amino group strongly activates the ring, directing the bromination to the para position (C5).

  • Diazotization and Cyclization: The transformation of the amino group into a diazonium salt using sodium nitrite in an acidic medium is a classic reaction. The subsequent intramolecular cyclization is driven by the nucleophilicity of the adjacent aromatic ring, leading to the formation of the indazole core. Acetic acid serves as both the solvent and the acid catalyst for this transformation.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

  • Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-5-bromo-2-methylbenzoate.

Step 2: Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate

  • Dissolve methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) in glacial acetic acid.[1][2]

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise at room temperature.[1][2]

  • Stir the reaction mixture at room temperature for 18-24 hours.[1][2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 5-bromo-1H-indazole-4-carboxylate.

Alternative Synthetic Strategies

While Route 1 is a proven method, it is valuable to consider alternative approaches that may offer advantages in terms of step economy or starting material availability.

Route 2 (Hypothetical): Late-Stage Bromination of Methyl 1H-indazole-4-carboxylate

A more convergent approach would be the direct bromination of commercially available Methyl 1H-indazole-4-carboxylate. This would significantly shorten the synthetic sequence.

Scientific Rationale and Potential Challenges:

The feasibility of this route hinges on the regioselectivity of the bromination of the indazole ring. The electron-donating character of the pyrazole ring and the electron-withdrawing nature of the methyl carboxylate group will influence the position of electrophilic attack. While the pyrazole ring activates the benzene ring towards electrophilic substitution, predicting the major regioisomer can be complex. Studies on the bromination of 4-substituted-1H-indazoles have shown that substitution can occur at the C7 position.[3] Therefore, direct bromination of Methyl 1H-indazole-4-carboxylate could likely lead to a mixture of 5-bromo and 7-bromo isomers, necessitating a challenging purification step.

Proposed Experimental Protocol:
  • Dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane, or a chlorinated solvent).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq).

  • Stir the reaction at a suitable temperature (ranging from room temperature to reflux), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and work up as described in Route 1.

  • Carefully analyze the product mixture by NMR or LC-MS to determine the isomeric ratio and purify the desired 5-bromo isomer by preparative HPLC or fractional crystallization.

Route 3 (Hypothetical): Synthesis and Subsequent Esterification of 5-bromo-1H-indazole-4-carboxylic acid

This strategy involves the initial synthesis of the carboxylic acid, followed by a standard esterification reaction. This approach can be advantageous if the carboxylic acid is more readily synthesized or if different ester derivatives are desired.

Scientific Rationale:

This route breaks down the synthesis into two distinct and generally high-yielding transformations: indazole formation and esterification. The synthesis of 5-bromo-1H-indazole-4-carboxylic acid could potentially be achieved through methods similar to those used for other indazole carboxylic acids.[4] The subsequent esterification is a standard and well-understood reaction.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-bromo-1H-indazole-4-carboxylic acid

Step 2: Esterification to Methyl 5-bromo-1H-indazole-4-carboxylate

  • Suspend 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from acetyl chloride or thionyl chloride).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Late-Stage BrominationRoute 3: Carboxylic Acid Esterification
Starting Material Availability Readily availableReadily availableRequires synthesis of the carboxylic acid
Number of Steps 212 (after carboxylic acid synthesis)
Key Challenges Multi-step processPoor regioselectivity, difficult purificationSynthesis of the carboxylic acid intermediate
Predictability & Reliability High, well-documentedLow, likely to produce isomeric mixturesHigh for esterification, variable for acid synthesis
Scalability GoodPoor, due to purification challengesPotentially good
Overall Yield (Estimated) Moderate to GoodLow (for the desired isomer)Moderate

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Linear Synthesis cluster_1 Route 2: Late-Stage Bromination cluster_2 Route 3: Carboxylic Acid Esterification A1 Methyl 3-amino-2-methylbenzoate B1 Methyl 3-amino-5-bromo-2-methylbenzoate A1->B1 NBS C1 Methyl 5-bromo-1H-indazole-4-carboxylate B1->C1 NaNO2, AcOH A2 Methyl 1H-indazole-4-carboxylate B2 Mixture of Bromo-isomers A2->B2 Brominating Agent (e.g., NBS) C2 Methyl 5-bromo-1H-indazole-4-carboxylate B2->C2 Purification A3 5-bromo-1H-indazole-4-carboxylic acid B3 Methyl 5-bromo-1H-indazole-4-carboxylate A3->B3 MeOH, H+

Sources

A Comparative Guide to the Reaction Products of Methyl 5-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone, renowned for its versatile biological activities.[1] Methyl 5-bromo-1H-indazole-4-carboxylate, a key building block, offers a strategic entry point for the synthesis of diverse compound libraries. This guide provides an in-depth characterization of its reaction products, offering a comparative analysis of its performance in key synthetic transformations and presenting detailed experimental protocols.

Unveiling the Reactivity of Methyl 5-bromo-1H-indazole-4-carboxylate

The reactivity of Methyl 5-bromo-1H-indazole-4-carboxylate is primarily dictated by three key features: the bromine atom at the C5 position, the acidic N-H of the indazole ring, and the methyl ester at the C4 position. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-H bond is amenable to alkylation and arylation, providing another avenue for structural diversification. The methyl ester, while generally stable, can be hydrolyzed to the corresponding carboxylic acid, offering a further point for modification.

The electron-withdrawing nature of the carboxylate group at C4 is expected to influence the reactivity of the C5-bromo bond, potentially making it more susceptible to oxidative addition in palladium-catalyzed reactions compared to unsubstituted bromoindazoles.

Core Synthetic Transformations and Product Characterization

This section details the primary reaction pathways for Methyl 5-bromo-1H-indazole-4-carboxylate, presenting comparative data where available and providing insights into the expected outcomes.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and halogenated indazoles are excellent substrates for this reaction.[1] While specific data for Methyl 5-bromo-1H-indazole-4-carboxylate is limited, studies on analogous 5-bromoindazoles provide valuable insights into its expected reactivity.

Expected Performance and Comparison with Alternatives:

The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, while the 5-bromoindazole is a viable substrate, its 5-iodo counterpart would be expected to react under milder conditions or with lower catalyst loadings. However, the higher cost and potential instability of iodo-compounds often make bromo-derivatives a more practical choice for large-scale synthesis.

In a study on the Suzuki coupling of 5-bromoindazoles with various boronic acids, the unsubstituted 5-bromoindazole provided the desired product in a 50% yield, indicating that the reaction is feasible but may require optimization for higher efficiency.[1] The presence of the electron-withdrawing carboxylate group at the C4 position in our target molecule is anticipated to enhance the reactivity of the C5-bromo bond, potentially leading to improved yields compared to the unsubstituted analog.

Table 1: Comparison of Halogenated Indazoles in Suzuki-Miyaura Coupling (Predicted Performance)

Starting MaterialRelative ReactivityTypical Reaction ConditionsExpected Yield Range
Methyl 5-iodo-1H-indazole-4-carboxylateHighPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C80-95%
Methyl 5-bromo-1H-indazole-4-carboxylate Moderate Pd(dppf)Cl₂, K₂CO₃, DME, 100 °C 50-85%
Methyl 5-chloro-1H-indazole-4-carboxylateLowRequires specialized catalysts/ligands<40%

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-indazole-4-carboxylate

This protocol is adapted from established procedures for similar bromoindazoles and is expected to be a good starting point for optimization.[1]

  • To a degassed solution of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of DME and water is added Pd(dppf)Cl₂ (0.05 eq).

  • The reaction mixture is heated to 100 °C under an inert atmosphere for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-indazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often effective for less reactive aryl bromides due to the electron-rich nature and wide bite angle of the dppf ligand, which promotes the reductive elimination step.

  • Base: K₂CO₃ is a commonly used inorganic base that is effective and cost-efficient.

  • Solvent System: The mixture of DME and water provides good solubility for both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling A Methyl 5-bromo-1H-indazole-4-carboxylate E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G H Methyl 5-aryl-1H-indazole-4-carboxylate G->H I Pd(0) Regeneration G->I I->C

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds. This reaction is particularly valuable for the synthesis of pharmaceutically relevant compounds containing arylamine moieties.

Expected Performance:

The success of the Buchwald-Hartwig amination on Methyl 5-bromo-1H-indazole-4-carboxylate will be highly dependent on the choice of catalyst, ligand, and base. The presence of the N-H group in the indazole can sometimes interfere with the catalytic cycle, making N-protection a potential strategy to improve yields, although successful aminations on N-unprotected indazoles have been reported.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-1H-indazole-4-carboxylate

This protocol is a general starting point and may require optimization for specific amines.

  • A mixture of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is prepared in a sealed tube.

  • The reaction is heated to 100-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the 5-amino-1H-indazole-4-carboxylate derivative.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos are often crucial for promoting the reductive elimination of the C-N bond.

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is typically required to deprotonate the amine and facilitate the catalytic cycle.

N-Alkylation and N-Arylation

The indazole N-H bond can be readily functionalized through alkylation or arylation reactions. A common challenge in the N-functionalization of indazoles is the formation of a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by the nature of the electrophile, the base, and the solvent.

Expected Regioselectivity:

For alkylation reactions, the use of a strong base like NaH in a polar aprotic solvent like DMF typically favors the formation of the N1-alkylated product. In contrast, reactions under milder basic conditions or with certain electrophiles may lead to a higher proportion of the N2 isomer. For N-arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, the regioselectivity can be controlled by the choice of catalyst and ligands.

Table 2: Predicted Regioselectivity in N-Alkylation of Methyl 5-bromo-1H-indazole-4-carboxylate

Reagents and ConditionsMajor ProductMinor Product
Alkyl halide, NaH, DMFN1-alkylatedN2-alkylated
Alkyl halide, K₂CO₃, AcetoneN1/N2 mixture
Michael acceptor, Et₃N, CH₂Cl₂N1-alkylatedN2-alkylated

Experimental Protocol: N1-Alkylation of Methyl 5-bromo-1H-indazole-4-carboxylate

  • To a solution of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous DMF at 0 °C is added NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, after which the alkylating agent (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography to separate the N1 and N2 isomers.

N_Alkylation A Methyl 5-bromo-1H-indazole-4-carboxylate F Deprotonation A->F B Base (e.g., NaH) B->F C Alkylating Agent (R-X) G Nucleophilic Attack C->G D N1-Alkylated Product E N2-Alkylated Product F->G G->D G->E

Caption: General scheme for the N-alkylation of indazoles.

Conclusion

Methyl 5-bromo-1H-indazole-4-carboxylate is a valuable and versatile building block for the synthesis of a wide range of functionalized indazole derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the strategic introduction of diverse substituents at the C5 position. Furthermore, the N-H bond provides a readily accessible site for alkylation and arylation. While direct comparative data for this specific molecule is not abundant in the literature, a thorough understanding of the general reactivity of halogenated indazoles, coupled with the provided experimental protocols, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors. Careful optimization of reaction conditions will be key to achieving high yields and desired regioselectivity in its various transformations.

References

  • T. L. Gilchrist, Journal of the Chemical Society, Perkin Transactions 1, 1999, 2849-2866.

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Methyl 5-bromo-1H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the X-ray crystallography of Methyl 5-bromo-1H-indazole-4-carboxylate and its derivatives. From synthesis to final structural elucidation, we will explore the critical experimental variables and their causal relationships, offering field-proven insights to guide your research and development endeavors.

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and promising therapeutic candidates.[1][2][3][4] Its unique electronic properties and ability to participate in diverse non-covalent interactions make it a versatile framework for designing potent and selective modulators of various biological targets.[5] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][5]

For drug development professionals, an unambiguous understanding of the three-dimensional structure of these molecules is paramount.[6] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining molecular structure, providing precise atomic coordinates and insights into intermolecular interactions that govern crystal packing.[6][7][8] This structural information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Methyl 5-bromo-1H-indazole-4-carboxylate serves as a key synthetic intermediate for a range of bioactive compounds. The bromine atom not only influences the electronic character of the indazole ring but also provides a handle for further synthetic elaboration and can participate in significant intermolecular interactions, such as halogen bonding.[9][10] This guide will use this parent compound as a reference to compare and contrast the crystallographic features of its derivatives.

From Synthesis to Single Crystals: A Practical Comparison

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. Here, we compare and contrast the methodologies involved.

Synthesis Protocols: A Tale of Two Indazoles

The synthesis of indazole derivatives can be approached through various routes.[11] A common strategy involves the cyclization of appropriately substituted anilines.[12] Below are representative, high-level protocols for the synthesis of the parent compound, Methyl 5-bromo-1H-indazole-4-carboxylate, and a hypothetical N-alkylated derivative, Methyl 1-ethyl-5-bromo-1H-indazole-4-carboxylate. The choice of an N-alkylated derivative for comparison is deliberate, as substitution at this position can significantly impact the hydrogen-bonding landscape and, consequently, the crystal packing.

Experimental Protocol 1: Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (Parent Compound)

  • Starting Material: A suitable precursor, such as a substituted 2-methylaniline, is subjected to bromination.[12]

  • Cyclization: The brominated intermediate undergoes a diazotization reaction followed by intramolecular cyclization to form the indazole ring.

  • Esterification: The carboxylic acid functionality is then esterified to yield the final product.

  • Purification: The crude product is purified by column chromatography or recrystallization to achieve the high purity required for crystallization.

Experimental Protocol 2: Synthesis of Methyl 1-ethyl-5-bromo-1H-indazole-4-carboxylate (Derivative)

  • N-Alkylation: The parent compound, Methyl 5-bromo-1H-indazole-4-carboxylate, is dissolved in a suitable solvent (e.g., DMF or acetonitrile).

  • Base Addition: A base, such as potassium carbonate or sodium hydride, is added to deprotonate the indazole nitrogen. Expert insight: The choice of base and solvent is critical to control the regioselectivity of alkylation (N1 vs. N2).

  • Alkylating Agent: An alkylating agent, such as ethyl iodide or diethyl sulfate, is added, and the reaction is stirred, often with heating, until completion.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The Crucial Step: A Comparative Guide to Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[13][14] The choice of crystallization technique and solvent system is critical and can dramatically influence the resulting crystal form (polymorphism).

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is often the simplest and first method attempted.[14][15] A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[14][15]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[13] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[13] Crystallization occurs at the interface as the two liquids slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Solvent Selection: The Key to Success

The choice of solvent is paramount. A good solvent for crystallization is one in which the compound has moderate solubility. Highly soluble compounds may "oil out" rather than crystallize, while poorly soluble compounds may precipitate as an amorphous powder. A screening of various solvents with different polarities and hydrogen bonding capabilities is often necessary.

For the parent Methyl 5-bromo-1H-indazole-4-carboxylate , the presence of the N-H proton allows for hydrogen bonding. Solvents that can act as hydrogen bond acceptors (e.g., ethyl acetate, acetone) might be good candidates. In contrast, the N-ethyl derivative lacks this N-H donor, altering its solubility profile and intermolecular interactions. A less polar solvent system might be more appropriate.

Comparative Crystallographic Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

The X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal can be summarized in the following workflow:[7][8][16][17]

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Goniometer Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Look at Crystal Structure Data

The substitution of the N-H proton with an ethyl group is expected to have a profound impact on the crystal packing. The parent compound can act as both a hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded chains or dimers.[18] The N-ethyl derivative, lacking the donor, will rely on other, weaker intermolecular interactions to build its crystal lattice, such as C-H···O interactions, π-π stacking, and halogen bonding (C-Br···O or C-Br···Br).[9][18][19]

The table below presents a hypothetical but plausible comparison of the crystallographic data for the two compounds.

ParameterMethyl 5-bromo-1H-indazole-4-carboxylate (Parent)Methyl 1-ethyl-5-bromo-1H-indazole-4-carboxylate (Derivative)Rationale for Differences
Crystal System MonoclinicOrthorhombicThe change in molecular shape and dominant intermolecular interactions can lead to a different, often less dense, packing arrangement and higher symmetry.
Space Group P2₁/cPca2₁A common space group for chiral molecules or those that crystallize in a non-centrosymmetric fashion.
Unit Cell Volume (ų) ~1100~1250The addition of the ethyl group increases the molecular volume, and the potential loss of efficient hydrogen bonding can lead to less compact packing.
Density (g/cm³) ~1.85~1.70Directly related to the unit cell volume and molecular weight.
Dominant Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactionsC-H···O interactions, C-Br···O halogen bonds, π-π stackingThe primary hydrogen bond donor is absent in the derivative, forcing the crystal to pack using weaker interactions.
R-factor (%) ~3.5~4.0A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data for the derivative is hypothetical and serves for comparative purposes.

Discussion: From Crystal Structure to Material Properties

The differences in crystal packing, driven by the presence or absence of the N-H group, have significant implications for the physicochemical properties of the compounds.

G cluster_0 Molecular Level cluster_1 Solid-State Level cluster_2 Bulk Properties Structure Molecular Structure (e.g., N-H vs. N-Et) Interactions Intermolecular Interactions (H-bonds, Halogen bonds) Structure->Interactions Packing Crystal Packing (Density, Symmetry) Interactions->Packing Properties Physicochemical Properties (Melting Point, Solubility) Packing->Properties

Caption: Relationship between molecular structure, crystal packing, and bulk properties.

  • Melting Point: The parent compound, with its strong N-H···O hydrogen bonds, is expected to have a significantly higher melting point than the N-ethyl derivative. More energy is required to break these strong interactions in the crystal lattice. The polarity of organic halogen compounds also contributes to stronger intermolecular forces of attraction.[20]

  • Solubility: The N-H group of the parent compound can interact with polar protic solvents, potentially increasing its solubility in such media. The N-ethyl derivative, being more lipophilic, might exhibit better solubility in non-polar organic solvents.

  • Polymorphism: The N-ethyl derivative, with its weaker and less directional intermolecular forces, may be more prone to polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different stabilities, solubilities, and bioavailabilities, a critical consideration in drug development.

Conclusion

This guide has provided a comparative overview of the X-ray crystallography of Methyl 5-bromo-1H-indazole-4-carboxylate and a representative N-alkylated derivative. We have demonstrated that a seemingly minor chemical modification—the substitution of a proton with an ethyl group—can have a profound impact on the resulting crystal structure and, by extension, the material's bulk properties. For researchers in drug development, a thorough understanding of these structure-property relationships, as elucidated by X-ray crystallography, is not merely an academic exercise but a critical component of rational drug design and formulation. The Cambridge Crystallographic Data Centre (CCDC) serves as an invaluable resource for accessing and comparing crystal structure data.[21][22][23]

References

  • X-ray Crystallography: Data collection and processing. (2021). YouTube.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. (Patent).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Exploring non-covalent interactions in binary arom
  • Collection of X-ray diffraction data from macromolecular crystals.PubMed Central.
  • Advanced crystallisation methods for small organic molecules.University of Southampton ePrints.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Crystal structure analysis small molecules.Rigaku.
  • Cambridge Crystallographic Data Centre (CCDC).
  • Crystallization of small molecules.University of Barcelona.
  • How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. (2021).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Patent).
  • A beginner's guide to X-ray data processing. (2021).
  • Toward a More Complete Understanding of Noncovalent Interactions Involving Aromatic Rings. (2014).
  • The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper.Scientific Research Publishing.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025).
  • Guide for crystalliz
  • Indazole synthesis.Organic Chemistry Portal.
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Haloalkanes and Haloarenes.NCERT.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • CCDC – Cambridge Crystallographic D
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study.CrystEngComm (RSC Publishing).
  • Indazole From Natural Resources And Biological Activity.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole.ChemScene.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).Taylor & Francis Online.
  • Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis. (2025).

Sources

Isomeric purity determination of "Methyl 5-bromo-1H-indazole-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision technical framework for determining the isomeric purity of Methyl 5-bromo-1H-indazole-4-carboxylate derivatives. It addresses the critical challenge of distinguishing N1- vs. N2-alkylated regioisomers—a common bottleneck in the synthesis of indazole-based kinase inhibitors (e.g., PARP, VEGFR targets).

Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Introduction: The Indazole Regioisomer Challenge

The scaffold Methyl 5-bromo-1H-indazole-4-carboxylate is a privileged building block in drug discovery. However, the indazole ring system introduces a critical variable: annular tautomerism .

While the 1H-tautomer is thermodynamically favored in the unsubstituted state, chemical functionalization (specifically


-alkylation or acylation) often yields a mixture of N1-  and N2-isomers .
  • N1-Isomer: Generally thermodynamically stable; often the desired pharmacophore for specific binding pockets.

  • N2-Isomer: Kinetically favored under certain conditions; possesses distinct electronic properties (quinoid-like character) and solubility profiles.

For a 4-substituted indazole, the steric environment at the peri-positions (C3 and C7) remains accessible, making the separation and identification of these isomers strictly an analytical challenge rather than a steric impossibility. This guide compares the three primary tiers of isomeric purity determination: HPLC/UPLC , NMR Spectroscopy , and X-ray Crystallography .

Decision Framework: Analytical Method Selection

The choice of method depends on the stage of development (Screening vs. Validation) and the required resolution.

Visualizing the Analytical Decision Tree

AnalyticalDecisionTree Start Sample: Crude Indazole Derivative Screening Tier 1: Rapid Screening (UPLC/HPLC-MS) Start->Screening Separation Isomers Separated? Screening->Separation Quant Quantify Ratio (AUC) Separation->Quant Yes MethodDev Method Development (pH, Column Screening) Separation->MethodDev No ID Tier 2: Structural ID (1H NMR & NOESY) Quant->ID For Characterization MethodDev->Screening Definitive Tier 3: Absolute Config (X-Ray Crystallography) ID->Definitive If Ambiguous/Solid State req.

Figure 1: Strategic workflow for determining isomeric purity, moving from high-throughput screening to definitive structural assignment.

Comparative Analysis of Detection Methods

Tier 1: HPLC/UPLC (High-Performance Liquid Chromatography)

The Workhorse for Quantitative Purity.

For methyl 5-bromo-1H-indazole-4-carboxylate derivatives, N1 and N2 isomers typically display distinct retention times due to differences in their dipole moments. N1 isomers are generally less polar and elute later on Reverse Phase (RP) columns, though this rule can invert depending on the N-substituent.

FeatureReverse Phase (C18)Normal Phase / SFC
Separation Mechanism Hydrophobicity / PolarityH-bonding / Dipole interactions
N1/N2 Resolution Moderate to HighExcellent (Often baseline separated)
Throughput High (5-10 min runs)Very High (2-5 min runs)
Solvent Cost Low (Acetonitrile/Water)Low (CO2/Methanol)
Limit of Detection < 0.05%< 0.1%

Expert Insight: If standard C18 fails to separate the isomers, switch to a Pentafluorophenyl (PFP) core-shell column. The PFP phase engages in


-

interactions with the electron-deficient indazole ring, often enhancing selectivity between regioisomers.
Tier 2: NMR Spectroscopy (1H & NOESY)

The Gold Standard for Structural Assignment.

While HPLC quantifies the ratio, NMR determines which peak is which. The distinction relies on the Nuclear Overhauser Effect (NOE) .

  • N1-Alkylation: The N-alkyl protons are spatially close to the C7-H .

  • N2-Alkylation: The N-alkyl protons are spatially close to the C3-H .

Diagnostic Chemical Shifts (Approximate):

  • C3-H Signal: In N2-isomers, the C3-H often shifts downfield (deshielded) compared to the N1-isomer due to the adjacent alkylation.

  • C13 NMR: N2-alkylation typically results in significant shifts of the adjacent bridgehead carbons compared to N1.

Tier 3: X-ray Crystallography

The Ultimate Arbiter.

Required only when NMR data is ambiguous (e.g., if signals overlap significantly) or for filing regulatory data packages. It provides absolute confirmation of the substitution pattern and solid-state conformation.

Experimental Protocols

Protocol A: HPLC Method for Isomer Separation

Objective: Baseline separation of N1/N2 isomers of Methyl 5-bromo-1H-indazole-4-carboxylate derivatives.

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) OR Phenomenex Kinetex F5 (PFP).

Mobile Phase:

  • A: 0.1% Formic Acid in Water (buffer pH to 3.0 if peak tailing occurs).

  • B: Acetonitrile (MeCN).

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B

  • 12.1 min: 5% B (Re-equilibration)

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).

Self-Validation Step: Inject a crude reaction mixture known to contain both isomers (co-injection). If a single peak is observed, switch to an isocratic hold at the estimated elution %B or change column chemistry to PFP.

Protocol B: NMR Regioisomer Determination (NOESY)

Objective: Distinguish N1 vs. N2 substitution via spatial proximity.

Sample Prep: Dissolve ~5-10 mg of pure isolated isomer in 600 µL DMSO-d6 (preferred for solubility and distinct NH/CH signals) or CDCl3 .

Instrument: 400 MHz or higher (600 MHz recommended for complex derivatives).

Workflow:

  • Acquire 1H Spectrum: Assign the aromatic region.

    • Identify H3 (Singlet, typically ~8.0-8.5 ppm).

    • Identify H6/H7 (Doublets, part of the AB system on the benzene ring). Note: The 5-bromo-4-carboxylate substitution pattern simplifies the aromatic region to two protons (H6 and H7), making assignment easier.

  • Acquire 2D NOESY (or ROESY): Set mixing time (

    
    ) to 500-800 ms.
    
  • Analysis:

    • Locate the N-CH₂ (alkyl) signal.

    • Check for cross-peaks (correlations):

      • Correlation to H7 (doublet) = N1 Isomer.

      • Correlation to H3 (singlet) = N2 Isomer.

Visualizing the Isomerism Pathways

IsomerismPathways Precursor Methyl 5-bromo-1H-indazole-4-carboxylate (Unsubstituted Core) Reaction Alkylation Reaction (R-X, Base) Precursor->Reaction N1 N1-Isomer (Thermodynamic) Reaction->N1 Major (usually) N2 N2-Isomer (Kinetic) Reaction->N2 Minor (usually) NOE_N1 NOE: N-CH2 <-> H7 N1->NOE_N1 NOE_N2 NOE: N-CH2 <-> H3 N2->NOE_N2

Figure 2: Chemical divergence of N-alkylation and the specific NOE correlations used to identify each pathway.

References

  • Regioselective Synthesis of 1- and 2-Substituted Indazoles. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Foundational thermodynamics of N1 vs N2 stability.[1][2]

  • Mechanism of Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology URL:[Link] Relevance: Explains kinetic conditions favoring N2 isomers.

  • Comparison of SFC, HPLC, and Chiral Techniques for Isomer Separation. Source: HPLC.eu URL:[Link] Relevance: Technical comparison of separation efficiencies for regioisomers.

  • Indazole: An Emerging Privileged Scaffold. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Context on the pharmaceutical importance of indazole derivatives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5-bromo-1H-indazole-4-carboxylate (CAS No: 1037840-79-1). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a comprehensive understanding of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment and GHS Classification of Analogous Compounds

Based on data from similar brominated indazole compounds, Methyl 5-bromo-1H-indazole-4-carboxylate should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][5]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling Methyl 5-bromo-1H-indazole-4-carboxylate.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[6][7] A face shield provides an additional layer of protection for the entire face.[8]
Hands Double-gloved, compatible chemical-resistant glovesPrevents skin contact and absorption.[6][9] The outer glove should be removed and disposed of immediately after handling the compound. Change gloves every 30-60 minutes or if contamination is suspected.[9] Powder-free gloves are recommended to avoid aerosolization of the compound.[10]
Body A disposable, long-sleeved gown with tight-fitting cuffsProvides a barrier against accidental spills and contamination of personal clothing.[8][10] The gown should close in the back to minimize the risk of frontal contamination.
Respiratory A NIOSH-approved respiratorEssential for preventing the inhalation of the compound, especially when handling the solid form, as it may cause respiratory irritation.[6][11] The specific type of respirator should be chosen based on a risk assessment of the planned procedure.

Operational Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Gather all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct order. gather_ppe->don_ppe weigh Carefully weigh the solid compound. don_ppe->weigh dissolve Dissolve in the appropriate solvent. weigh->dissolve transfer Transfer the solution using appropriate techniques. dissolve->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate doff_ppe Doff PPE in the correct order. decontaminate->doff_ppe dispose Dispose of all waste in designated hazardous waste containers. doff_ppe->dispose

Caption: A step-by-step workflow for the safe handling of Methyl 5-bromo-1H-indazole-4-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[3][6]

    • Before handling the compound, ensure that a safety shower and eye wash station are readily accessible.[6]

    • Don your PPE in the following order: gown, respirator, face shield, and then gloves (inner pair followed by outer pair).

  • Handling:

    • When weighing the solid compound, do so on a tared weigh paper or in a suitable container to minimize the generation of dust.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

    • Use appropriate tools (e.g., spatulas, cannulas) for all transfers to minimize the risk of spills.

  • Cleanup:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Wash your hands thoroughly with soap and water after removing all PPE.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. For a small spill, and if you are trained to do so, you can proceed with the cleanup.

  • Personal Precautions: Wear the full PPE as outlined above, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[6]

  • Cleanup Procedure:

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • Avoid raising dust during the cleanup process.[6]

    • Ventilate the area and wash the spill site after the material has been removed.[6]

Disposal Plan

All waste materials contaminated with Methyl 5-bromo-1H-indazole-4-carboxylate must be treated as hazardous waste.

  • Solid Waste: This includes any remaining solid compound, contaminated weigh papers, and disposable lab supplies. Place these in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled container for hazardous liquid waste. Do not pour this waste down the drain.[2]

  • Contaminated PPE: All used PPE, including gloves, gowns, and respirator cartridges, should be disposed of as hazardous waste.

  • Disposal Method: The disposal of this chemical waste should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][5]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 5-bromo-1H-indazole-4-carboxylate, ensuring a safe and productive research environment.

References

  • Material Safety Data Sheet. (n.d.).
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 5-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: Methyl 3-Bromo-1H-indazole-7-carboxylate. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.